3-Bromo-8-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNNNZZQALLGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729893 | |
| Record name | 3-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103030-27-9 | |
| Record name | 3-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-8-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and safety and handling. Particular emphasis is placed on its application as a versatile scaffold for the synthesis of novel bioactive molecules, particularly through palladium-catalyzed cross-coupling reactions. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights into the utilization of this important building block.
Introduction: The Strategic Importance of this compound
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.
This compound (CAS No. 103030-27-9) has emerged as a particularly valuable intermediate in this context. The bromine atom at the C-3 position serves as a versatile synthetic handle, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the generation of compound libraries for high-throughput screening. Furthermore, the methoxy group at the C-8 position influences the molecule's electronic properties and can engage in key hydrogen-bonding interactions with biological targets, making this scaffold particularly attractive for the development of targeted therapeutics.
This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its application in advanced chemical synthesis, thereby empowering researchers to leverage its full potential in their scientific endeavors.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 103030-27-9 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Quinoline, 3-bromo-8-methoxy- | [2] |
| Appearance | Not explicitly stated, but related bromo-methoxyquinolines are described as solids or oils. | [4][5] |
| Melting Point | Data not available in the searched literature. | |
| Boiling Point | Data not available in the searched literature. | |
| Solubility | Data not available in the searched literature. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1] |
Note: Experimental data for physical properties such as melting point, boiling point, and solubility were not found in the available literature. Researchers should determine these properties experimentally as needed.
Synthesis of this compound: A Regioselective Approach
The synthesis of 3-bromoquinolines presents a challenge due to the inherent reactivity of the quinoline ring, which typically favors electrophilic substitution at the C-5 and C-8 positions. However, regioselective methods have been developed to achieve bromination at the C-3 position, a crucial step in accessing this valuable intermediate.
Rationale for Regioselective Bromination
Direct bromination of 8-methoxyquinoline with molecular bromine tends to yield the 5-bromo derivative as the major product.[5] To achieve bromination at the C-3 position, a strategy involving the directed lithiation of a pre-functionalized quinoline is often employed. An alternative and highly effective approach involves the bromination of an already substituted 8-methoxyquinoline system, where the existing substituents direct the bromine to the C-3 position.
A key publication by Trécourt et al. in Synthetic Communications describes the regioselective bromination of 5,7-disubstituted 8-methoxyquinolines at the C-3 position.[6] This methodology provides a reliable pathway to this compound derivatives. While the full experimental details for the parent 8-methoxyquinoline were not available in the searched abstracts, the principle of this regioselective bromination is a cornerstone for accessing the target compound.
Illustrative Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound, based on the principles of regioselective bromination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
The following is a hypothetical, step-by-step protocol for the regioselective bromination of an 8-methoxyquinoline derivative, adapted from general procedures for similar transformations. This protocol should be optimized by the end-user.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the 8-methoxyquinoline starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or a dilute solution of bromine in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exotherm and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
Accurate structural elucidation of this compound is paramount. The following sections detail the expected spectroscopic data based on the analysis of related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the quinoline ring.
-
Expected Chemical Shifts (δ, ppm):
-
H2 and H4: These protons on the pyridine ring are expected to be the most deshielded, appearing as doublets in the range of δ 8.5-9.0 ppm.
-
Aromatic Protons (H5, H6, H7): These protons on the benzene ring will appear as a multiplet in the range of δ 7.0-8.0 ppm.
-
Methoxy Protons (-OCH₃): A singlet corresponding to the three methoxy protons is expected around δ 4.0 ppm.
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
C3 (Carbon bearing Bromine): The signal for this carbon is expected to be in the upfield region of the aromatic carbons due to the heavy atom effect of bromine.
-
Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ 110-155 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp singlet around δ 55-60 ppm.
-
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.
-
Expected Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺•) with two peaks of nearly equal intensity at m/z 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Predicted Fragmentation: Key fragmentation pathways may include the loss of the bromine atom ([M-Br]⁺) and subsequent fragmentation of the quinoline ring. Predicted collision cross-section (CCS) values for various adducts can also be calculated.[7]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. This reaction is instrumental in the synthesis of potential kinase inhibitors and other targeted anticancer agents.
Caption: Suzuki-Miyaura coupling of this compound.
Application in Anticancer Drug Discovery
Derivatives of brominated quinolines have shown significant potential as anticancer agents.[2] While specific data for this compound is limited in the searched literature, related compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline have demonstrated significant inhibitory activity against various cancer cell lines.[8] The 3-aryl-8-methoxyquinoline scaffold, accessible via Suzuki coupling, is a key pharmacophore in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Potential as Kinase Inhibitors
The development of potent and selective kinase inhibitors is a major focus in modern oncology drug discovery. The 3-substituted quinoline framework is a common feature in many kinase inhibitors. The ability to easily diversify the C-3 position of the 8-methoxyquinoline core makes this compound an ideal starting point for the synthesis of focused libraries of potential kinase inhibitors. Standard protocols for in vitro kinase inhibition assays, such as luminescence-based assays that measure ADP production, can be employed to evaluate the biological activity of the synthesized derivatives.[9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 103030-27-9) was not found in the public domain during the literature search, several suppliers offer to provide one upon request.[3][10][11] Based on the safety information for structurally related compounds such as 3-bromoquinoline and other brominated methoxyquinolines, the following general precautions should be observed.[12][13]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
-
It is imperative to obtain and review the specific Safety Data Sheet from the supplier before handling this compound.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in medicinal chemistry and materials science. Its value is derived from the versatile synthetic handle provided by the C-3 bromine atom, which allows for extensive molecular diversification through reactions such as the Suzuki-Miyaura cross-coupling. The 8-methoxy group further contributes to the electronic and binding properties of its derivatives, making it an attractive scaffold for the development of targeted therapeutics, particularly in the area of oncology. While further characterization of its physical and biological properties is warranted, the available information clearly establishes this compound as a key intermediate for the synthesis of novel and complex molecular architectures. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their ongoing research and development efforts.
References
- 1. 103030-27-9|this compound|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. acgpubs.org [acgpubs.org]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. clearsynth.com [clearsynth.com]
- 12. fishersci.fi [fishersci.fi]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Bromo-8-methoxyquinoline: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-8-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. This guide synthesizes the currently available technical information on its molecular characteristics, highlights the synthetic challenges in its specific isomeric preparation, and contextualizes its potential applications based on the reactivity of the 3-bromoquinoline scaffold. While detailed experimental data on this specific isomer is not abundant in peer-reviewed literature, this document provides a foundational understanding for researchers interested in its synthesis and potential use as a chemical intermediate.
Core Molecular and Physical Data
The fundamental identity of this compound is established by its molecular formula and weight. This information is critical for stoichiometric calculations in synthesis, as well as for analytical characterization by mass spectrometry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [2] |
| CAS Number | 103030-27-9 | [2] |
| Predicted XlogP | 2.5 | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [2] |
Molecular Structure:
Caption: 2D Structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of specifically substituted quinolines is a nuanced field where the choice of starting materials and reaction conditions dictates the isomeric outcome.
Synthetic Challenges and Strategies
Direct bromination of 8-methoxyquinoline is not a viable route to obtaining the 3-bromo isomer. Electrophilic aromatic substitution on the 8-methoxyquinoline scaffold preferentially occurs at the C5 and C7 positions due to the directing effects of the methoxy group and the quinoline nitrogen. Published studies consistently report the formation of 5-bromo-8-methoxyquinoline as the primary product of mono-bromination.[3]
A more plausible synthetic approach involves the construction of the quinoline ring from a pre-brominated aniline precursor. A general patented method for synthesizing 3-bromoquinolines involves reacting a key intermediate with a substituted aniline.[4] Adapting this method with 2-methoxyaniline would be a logical starting point for a synthetic campaign.
Another advanced strategy involves the bromination of a 1,2,3,4-tetrahydroquinoline precursor, followed by aromatization. This multi-step process can offer greater control over regioselectivity, and methods have been developed for synthesizing various brominated quinolines, including those with bromine at the C3 position, from such intermediates.[5][6]
Key Chemical Reactivity: The Role of the 3-Bromo Substituent
The bromine atom at the C3 position is the molecule's primary reactive site, making it a valuable building block for creating more complex derivatives.[7] Its utility is most pronounced in transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds. This compound can be coupled with a wide variety of aryl, heteroaryl, or alkyl boronic acids or esters to introduce diverse substituents at the C3 position. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[7]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Applications in Research and Drug Development
While specific biological activity for this compound has not been reported, the quinoline nucleus is a "privileged scaffold" in medicinal chemistry. Derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]
The primary application of this molecule is as a versatile intermediate for the synthesis of novel compounds. Researchers can leverage the C3-bromo position to build libraries of 3-substituted-8-methoxyquinolines for screening against various biological targets, such as protein kinases, topoisomerases, or microbial enzymes.[5][7] The 8-methoxy group can also play a crucial role in modulating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the final compounds and can influence binding to biological targets.
Characterization Data
A comprehensive search of scientific literature and chemical databases did not yield publicly available, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound. Predicted mass spectrometry data suggests a monoisotopic mass of 236.97893 Da and an [M+H]⁺ adduct at m/z 237.98621.[1]
For research purposes, any synthesis of this compound would require full analytical characterization to unequivocally confirm its structure and purity. This would include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and chemical environment of all protons and carbons.
-
Mass Spectrometry: To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To assess purity for solid samples.
Safety and Handling
Specific safety data for this compound is not available. However, based on data for related compounds such as 3-bromoquinoline and other brominated aromatics, it should be handled with care in a chemical fume hood. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, and that it may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion and Future Outlook
This compound represents an intriguing yet underexplored chemical entity. Its core value lies in its potential as a synthetic intermediate for the creation of novel, complex molecules for pharmaceutical and materials science applications. The primary obstacle to its wider use is the lack of a well-documented, high-yield synthesis for this specific isomer.
Future research should focus on developing and publishing a robust synthetic protocol. A detailed report including full experimental procedures and comprehensive characterization data would be invaluable to the scientific community. Such a publication would unlock the potential of this compound, enabling its use in discovery programs and paving the way for the exploration of the biological and material properties of its derivatives.
References
- 1. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Evolving Landscape of Quinoline-Based Therapeutics: A Technical Guide to 3-Bromo-8-methoxyquinoline Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, 3-bromo-8-methoxyquinoline stands out as a versatile building block for the development of novel drug candidates, particularly in the realm of oncology. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will delve into the synthesis, structural diversification, and pharmacological evaluation of this compound analogues and their derivatives, with a focus on their potential as anticancer agents.
The Synthetic Gateway: Accessing the this compound Core
The synthesis of the this compound core is not a trivial matter of direct electrophilic bromination. The strong directing effect of the methoxy group at the 8-position invariably leads to the formation of the 5-bromo isomer as the major product. Therefore, alternative synthetic strategies are required to achieve the desired 3-bromo substitution pattern.
The Doebner-von Miller and Skraup Syntheses: Building the Quinoline Ring
Classical quinoline syntheses, such as the Doebner-von Miller and Skraup reactions, offer a robust approach to constructing the quinoline nucleus with the desired substitution pattern.[2][3][4][5][6][7][8] These methods typically involve the reaction of an aniline with α,β-unsaturated carbonyl compounds (Doebner-von Miller) or glycerol in the presence of an oxidizing agent (Skraup). By employing a appropriately substituted aniline precursor, one can introduce the methoxy group at the 8-position. Subsequent functional group manipulations can then be employed to introduce the bromine at the 3-position.
Conceptual Workflow for Quinoline Synthesis via Doebner-von Miller/Skraup Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 5. iipseries.org [iipseries.org]
- 6. m.youtube.com [m.youtube.com]
- 7. synarchive.com [synarchive.com]
- 8. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold as a Privileged Structure in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their successful development as antimicrobial, anti-inflammatory, and notably, anticancer agents.[1][2] The unique electronic properties and the rigid, planar structure of the quinoline core allow it to interact with a multitude of biological targets with high affinity. The strategic functionalization of this scaffold is a cornerstone of modern drug design. This guide focuses on a specific, yet under-explored derivative: 3-Bromo-8-methoxyquinoline . While direct, extensive research on this particular molecule is nascent, by examining the well-established pharmacology of its close analogs, we can delineate its most probable therapeutic targets and lay out a strategic roadmap for its investigation as a novel therapeutic agent. This document serves as a technical primer, synthesizing existing data on related compounds to illuminate the potential of this compound and to provide robust, actionable protocols for its scientific validation.
The Molecular Profile of this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrNO. Its structure is characterized by a quinoline core substituted with a bromine atom at the C-3 position and a methoxy group at the C-8 position.
-
The Bromine Substituent (C-3): The bromine atom at the 3-position is a critical feature. It not only influences the molecule's electronic distribution and lipophilicity but also serves as a versatile synthetic "handle." This position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitutions, allowing for the systematic generation of diverse chemical libraries to explore structure-activity relationships (SAR).[1]
-
The Methoxy Substituent (C-8): The methoxy group at the C-8 position significantly impacts the molecule's pharmacokinetic properties and target interactions. Methoxy groups can engage in hydrogen bonding and alter the molecule's solubility and metabolic stability. Research on related 8-substituted quinolines has highlighted that modifications at this position are crucial for biological activity, particularly in the context of anticancer effects.[3]
Potential Therapeutic Targets and Postulated Mechanisms of Action
Based on extensive evidence from structurally related brominated and methoxy-substituted quinolines, two primary classes of enzymes emerge as high-probability therapeutic targets for this compound: DNA Topoisomerases and Protein Kinases .
Target Class 1: DNA Topoisomerase I (Topo I)
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication, transcription, and repair.[4] Cancer cells, with their high replicative rate, are particularly dependent on topoisomerase activity, making these enzymes a validated and highly successful target for cancer chemotherapy.[5][6]
Causality for Postulation: The most direct evidence for this hypothesis comes from a study on 3,5,6,7-tetrabromo-8-methoxyquinoline , a closely related analog. This compound, which shares the core this compound structure, was shown to be an inhibitor of human topoisomerase I.[3][4] Furthermore, other brominated 8-hydroxyquinolines have also demonstrated potent Topo I inhibitory effects.[7] These findings strongly suggest that the this compound scaffold is predisposed to interact with and inhibit this enzyme.
Mechanism of Inhibition: Topo I inhibitors do not typically bind to the enzyme's active site directly. Instead, they function as "interfacial poisons." They bind to the transient "cleavable complex" formed between Topo I and DNA. This binding stabilizes the complex, preventing the enzyme from re-ligating the single-strand break it creates. The accumulation of these stalled cleavable complexes is perceived by the cell as DNA damage, which, when encountered by a replication fork, leads to irreversible double-strand breaks and the initiation of apoptosis (programmed cell death).
Caption: Postulated mechanism of Topoisomerase I inhibition.
Target Class 2: Protein Kinases
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and survival.[8] Aberrant kinase activity is a hallmark of cancer, driving uncontrolled proliferation and metastasis.[1] The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8][9]
Causality for Postulation: Numerous studies have reported the development of quinoline-based kinase inhibitors. For instance, 3-substituted quinoline derivatives have been successfully designed as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGF-RTK), a receptor tyrosine kinase.[10] Other quinoline-based compounds have shown inhibitory activity against Pim-1 kinase and c-Met kinase.[11][12] Given the proven success of the quinoline core in targeting the ATP-binding pocket of various kinases, it is highly probable that this compound could exhibit inhibitory activity against one or more members of the kinome.
Mechanism of Inhibition: Most small-molecule kinase inhibitors are ATP-competitive. They are designed to fit into the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, the inhibitor prevents the binding of ATP, the phosphate donor, thereby blocking the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.
Caption: ATP-competitive inhibition of protein kinase signaling.
Experimental Workflows for Target Identification and Validation
To empirically test the hypotheses outlined above, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating system, moving from direct enzyme interaction to cell-based consequences.
Workflow Overview
Caption: A tiered workflow for target validation.
Protocol: Topoisomerase I DNA Relaxation Assay
Objective: To determine if this compound directly inhibits the catalytic activity of human Topoisomerase I.
Principle: Topo I relaxes supercoiled plasmid DNA. When the reaction products are run on an agarose gel, the relaxed and supercoiled forms of the plasmid migrate differently. An effective inhibitor will prevent this relaxation, resulting in a higher proportion of the supercoiled form.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:
-
1X Topo I Reaction Buffer.
-
250 ng of supercoiled plasmid DNA (e.g., pHOT1).
-
1 µL of this compound (in DMSO, serially diluted) or DMSO as a vehicle control. Camptothecin should be used as a positive control inhibitor.
-
1 Unit of human Topoisomerase I enzyme.
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.
-
Electrophoresis: Add 2.5 µL of 10X gel loading dye. Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 1-2 hours.
-
Visualization: Visualize the DNA bands under UV light. The supercoiled (faster migrating) and relaxed (slower migrating) topoisomers will be clearly visible.
-
Analysis: Quantify the band intensities. An increase in the supercoiled DNA band in the presence of the compound indicates inhibition. Calculate the IC₅₀ value.
Protocol: In Vitro Kinase Inhibition Assay (General)
Objective: To screen this compound for inhibitory activity against a panel of protein kinases.
Principle: This protocol describes a common format using a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates ATP consumption (kinase activity), while a high signal indicates that ATP was not used (inhibition).
Methodology:
-
Plate Setup: Use a 96-well or 384-well plate. Add the kinase, substrate peptide, and kinase buffer to each well.
-
Compound Addition: Add serially diluted this compound (in DMSO) to the test wells. Add a known inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control (100% activity).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour (incubation time may vary depending on the kinase).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: After a brief incubation with the detection reagent, measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data to controls. A higher luminescence signal corresponds to greater inhibition. Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
Protocol: Cell-Based Antiproliferative (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data Summary of Related Compounds
To provide a benchmark for expected potency, the following table summarizes the antiproliferative activity of structurally related brominated quinolines against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | 48.9 | [2] |
| HeLa (human cervical cancer) | 59.5 | [2] | |
| HT29 (human colon adenocarcinoma) | 36.6 | [2] | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [2] |
| HeLa (human cervical cancer) | 26.4 | [2] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [2] | |
| 6,8-Dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [2] |
| HeLa (human cervical cancer) | 24.1 | [2] | |
| HT29 (human colon adenocarcinoma) | 26.2 | [2] |
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule, a rigorous analysis of its structural analogs provides a compelling, data-driven rationale for its investigation as a dual inhibitor of Topoisomerase I and various protein kinases. Its chemical structure is well-suited for both direct therapeutic activity and for further derivatization in medicinal chemistry campaigns. The experimental workflows detailed in this guide offer a clear path for researchers to systematically validate these potential targets, quantify the compound's potency, and elucidate its mechanism of action at a cellular level. The exploration of this compound and its derivatives represents a promising frontier in the ongoing search for novel and effective anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. researchgate.net [researchgate.net]
3-Bromo-8-methoxyquinoline safety and handling guidelines
An In-depth Technical Guide to the Safe Handling of 3-Bromo-8-methoxyquinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 103030-27-9) is a halogenated quinoline derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry research.[1][2][3] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, emergency procedures, and handling guidelines for this compound, synthesized from authoritative safety data sheets of isomeric and structurally related compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Section 1: Physicochemical and Identification Data
A foundational aspect of safe handling is the correct identification of the chemical and its basic properties. This data is essential for proper labeling, storage, and for anticipating its physical behavior during experimental procedures.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 103030-27-9 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO | [1][2][4] |
| Molecular Weight | 238.08 g/mol | [1][2][4] |
| Appearance | Solid (Typical for similar compounds) | [5] |
| Storage | 2-8°C, Refrigerator | [1] |
Section 2: Hazard Identification and Toxicological Profile
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
This classification is based on data for related compounds such as 5-Bromo-8-methoxyquinoline and 8-Bromo-3-methoxyquinoline.[5][6][7]
Causality of Hazards:
-
Skin/Eye Irritation: The aromatic and halogenated nature of the quinoline ring system can interact with biological tissues, leading to irritation upon direct contact.[5][8][9]
-
Respiratory Irritation: Fine powders or dusts of the compound, if inhaled, can irritate the mucous membranes of the respiratory tract.[5][7]
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is critical to minimize exposure. The selection of controls is directly dictated by the hazards identified in Section 2.
Engineering Controls
Engineering controls are the primary line of defense, designed to contain the hazard at the source.
-
Chemical Fume Hood: All handling of this compound solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]
-
Eyewash Stations & Safety Showers: Must be readily accessible in the immediate vicinity of the work area in case of accidental contact.[8]
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of airborne contaminants.[11][12]
Personal Protective Equipment (PPE)
PPE provides a physical barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face | Safety goggles with side shields (conforming to EN 166 or NIOSH standards).[5][7] | Protects against splashes and airborne dust, addressing the serious eye irritation hazard (H319). |
| Hand | Nitrile or other chemically resistant gloves.[5][7] | Prevents direct skin contact, mitigating the skin irritation hazard (H315). Always check glove compatibility and wash hands after use. |
| Skin/Body | Long-sleeved lab coat.[5][7] | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory | Not required for small-scale use in a fume hood. For large quantities or if dust is generated outside a hood, a NIOSH-approved respirator (e.g., N95 or better) is necessary.[5][7] | Addresses the respiratory irritation hazard (H335) by preventing inhalation of dust particles. |
Section 4: Safe Handling and Storage Protocols
Adherence to standardized laboratory procedures is essential for mitigating risks during routine use and storage.
Core Handling Protocol
-
Pre-Use Assessment: Before handling, review this guide and the available Safety Data Sheet (SDS) for any updates. Ensure all necessary PPE and engineering controls are in place.
-
Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing and Dispensing: Handle the solid carefully to avoid generating dust. Use a spatula for transfers. If dissolving, add the solid to the solvent slowly.
-
Post-Handling: After use, ensure the container is tightly sealed.[11][12] Decontaminate the work area and any equipment used.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][12] Do not eat, drink, or smoke in the handling area.[5][12]
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep in a tightly closed, properly labeled container.[11][12][13]
-
Conditions: Store in a cool, dry, and well-ventilated area.[8][11] Storing at refrigerator temperatures (2-8°C) is recommended.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[7][8]
Section 5: Emergency & First-Aid Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a poison center or doctor immediately for advice.[8][13]
Spill Response Protocol
A systematic approach is required to safely manage a chemical spill.
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11][12]
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[11]
Section 6: Reactivity and Stability Profile
Understanding the chemical's stability and incompatibilities is key to preventing hazardous reactions.
-
Reactivity: No specific reactivity data is available, but it is not expected to be highly reactive under normal conditions.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. Some related compounds are noted as being moisture sensitive, so keeping the container tightly sealed is important.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7][8]
-
Hazardous Decomposition Products: Thermal decomposition or combustion can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7][8][9]
Section 7: Disposal Considerations
Chemical waste must be managed in a way that ensures safety and environmental protection.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Disposal Procedure: Dispose of waste in a designated, labeled, and sealed container. Do not dispose of it down the drain or with general trash.[11] All chemical disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[11]
Visualizations
Risk Assessment Workflow
Caption: Pre-experiment risk assessment workflow.
Spill Response Decision Tree
Caption: Decision tree for chemical spill response.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CAS#:103030-27-9 | Chemsrc [chemsrc.com]
- 4. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 5. fishersci.fi [fishersci.fi]
- 6. 1824082-47-4|8-Bromo-3-methoxyquinoline|BLD Pharm [bldpharm.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. merckmillipore.com [merckmillipore.com]
The Solubility Profile of 3-Bromo-8-methoxyquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-8-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles with field-proven insights to offer a predictive solubility profile. It further establishes a comprehensive, step-by-step experimental protocol for researchers to accurately determine the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution to facilitate its application in synthesis, purification, and biological screening.
Introduction: The Significance of Solubility for this compound
This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds.[1] The quinoline core is a "privileged structure" in medicinal chemistry, and the bromine atom at the 3-position serves as a reactive handle for introducing chemical diversity through various coupling reactions.[1] The ultimate success of any research and development program involving this compound—from synthetic workup and purification to formulation and in vitro/in vivo screening—is fundamentally dependent on its solubility.
A thorough understanding of how this compound behaves in different organic solvents is critical for:
-
Reaction Condition Optimization: Selecting appropriate solvents to ensure all reactants remain in the solution phase.
-
Purification Strategy Development: Designing effective crystallization, precipitation, or chromatographic purification methods.
-
Biological Assay Integrity: Preparing stable, homogenous stock solutions and avoiding compound precipitation in aqueous assay buffers, a common challenge for quinoline derivatives.[2]
-
Formulation for Preclinical Studies: Identifying suitable solvent systems for administration in early-stage drug development.
This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical framework for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" serves as a useful starting point, where substances with similar polarities tend to be miscible.[3]
Molecular Structure and Inferred Properties
-
Molecular Formula: C₁₀H₈BrNO
-
Molecular Weight: 238.08 g/mol [4]
-
Core Structure: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, nonpolar surface area contributes to solubility in nonpolar solvents.
-
Key Functional Groups:
-
Quinoline Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and, to some extent, polar protic solvents.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can also act as a hydrogen bond acceptor. This feature is expected to increase solubility in more polar solvents compared to an unsubstituted quinoline.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment, but it is also large and hydrophobic, which can favor solubility in less polar environments.
-
-
Predicted Lipophilicity (XlogP): 2.5 (predicted). This value suggests that this compound has a balanced character, being neither extremely hydrophilic nor overly lipophilic, and will likely exhibit solubility in a range of organic solvents.[1]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis and qualitative data from related brominated quinolines, the following solubility profile is predicted. It is crucial to note that these are predictions and should be confirmed experimentally using the protocol outlined in Section 4.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole moments of these solvents effectively solvate the polar regions of the quinoline ring and methoxy group. DMSO is a particularly powerful solvent for a wide array of organic compounds.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Moderate | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. Synthesis procedures for highly brominated methoxyquinolines frequently use CHCl₃ and DCM, indicating good solubility.[3][6] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While the quinoline nitrogen and methoxy oxygen can accept hydrogen bonds, the molecule as a whole cannot donate hydrogen bonds. Solubility will depend on the balance between these interactions and the energy required to disrupt the solvent's hydrogen-bonding network. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The overall nonpolar character of the aromatic rings will contribute to solubility. |
| Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions between the solvent and the quinoline ring system can promote solubility. Related dibromo-hydroxyquinoline compounds are reported to be soluble in toluene and benzene.[7] |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polar character arising from the nitrogen and oxygen atoms will likely render the compound poorly soluble in highly nonpolar solvents. Hexane is often used as an anti-solvent for the crystallization of related compounds.[3] |
Logical Framework for Solubility Prediction
The interplay between the solute's properties and the solvent's characteristics dictates solubility. This relationship can be visualized as a decision-making process.
Caption: Logical flow for predicting solubility based on solute and solvent properties.
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step protocol for the quantitative determination of this compound solubility using the isothermal shake-flask method. This method is considered a gold standard for solubility measurement.[8]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Detailed Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh an excess amount of this compound (e.g., 20-50 mg) directly into a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Record the exact mass of the compound.
-
Pipette a precise volume of the chosen organic solvent (e.g., 2.0 mL) into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare a separate vial for each solvent to be tested.
Causality Explanation: Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, meaning it is truly saturated. A known volume of solvent is used for accurate final concentration calculations.
Step 2: Equilibration
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
Causality Explanation: Constant temperature is crucial as solubility is temperature-dependent. Prolonged agitation ensures that the dissolution process has reached its maximum point and the system is stable.
Step 3: Phase Separation
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess, undissolved solid to settle.
Causality Explanation: This step is necessary to ensure that the supernatant (the clear liquid phase) can be sampled without disturbing and transferring any solid particles, which would artificially inflate the measured concentration.
Step 4: Sampling and Dilution
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and discard the first few drops to saturate the filter membrane.
-
Filter the remaining supernatant into a clean, tared vial, and immediately cap it to prevent evaporation.
-
Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical method (e.g., HPLC).
Causality Explanation: Filtration is a critical step to remove any microscopic particulate matter, ensuring that only the dissolved compound is measured. Accurate dilution is essential for precise quantification.
Step 5: Quantification by HPLC
-
Develop an HPLC method capable of accurately quantifying this compound. This involves selecting an appropriate column, mobile phase, and UV detection wavelength.
-
Prepare a series of calibration standards of known concentrations and generate a calibration curve.
-
Analyze the diluted sample from Step 4 and determine its concentration by comparing its response to the calibration curve.
Causality Explanation: HPLC provides a sensitive and specific method for determining the concentration of the solute in the saturated solution. A valid calibration curve ensures the accuracy of the measurement.
Step 6: Calculation of Solubility
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
Conclusion
References
- 1. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 2. 3-bromo-8-methoxy-2-methylquinolin-4(1H)-one | C11H10BrNO2 | CID 806292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
3-Bromo-8-methoxyquinoline: A Technical Guide for Advanced Research and Development
This in-depth technical guide provides a comprehensive overview of 3-Bromo-8-methoxyquinoline, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and potential as a scaffold for novel therapeutic agents, grounded in authoritative scientific literature.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile chemical nature and ability to interact with various biological targets have made it a cornerstone in the development of therapeutics for a wide range of diseases. The introduction of a bromine atom at the 3-position, combined with a methoxy group at the 8-position, endows this compound with a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of diverse compound libraries.[1]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [3] |
| CAS Number | 103030-27-9 | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=CC=CC2=CC(=CN=C21)Br | [2] |
| InChI Key | JRNNNZZQALLGQU-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.5 | [2] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established methods for the regioselective bromination of quinoline derivatives. The following section outlines a plausible synthetic strategy and methods for its characterization.
Synthetic Approach: Regioselective Bromination
The synthesis of this compound can be envisioned to start from 8-methoxyquinoline. Direct bromination of 8-methoxyquinoline has been reported to yield 5-bromo-8-methoxyquinoline as the major product.[5] Achieving substitution at the 3-position may require a more strategic approach, potentially involving the use of specific brominating agents and reaction conditions that favor this regioselectivity.
Alternatively, a multi-step synthesis starting from a pre-functionalized aniline or through a Skraup synthesis with a brominated precursor could be employed to control the position of bromination.
A general protocol for the bromination of an 8-substituted quinoline is provided below, which can be adapted and optimized for the synthesis of the target compound.
Experimental Protocol: Bromination of an 8-Substituted Quinoline
Materials:
-
8-Substituted quinoline (e.g., 8-methoxyquinoline)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., Chloroform, Acetic Acid)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve the 8-substituted quinoline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the cooled solution with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired bromo-substituted quinoline isomer.[5][6]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.[2]
Reactivity and Derivatization: The Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 3-position of this compound serves as a versatile handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds, enabling the synthesis of 3-aryl and 3-heteroaryl quinolines.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-8-methoxyquinoline.[1][7]
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for the synthesis of 3-Aryl-8-methoxyquinolines.
Biological Activity and Therapeutic Potential
While specific biological data for this compound is not yet widely published, the broader class of brominated and methoxy-substituted quinolines has demonstrated significant potential as anticancer agents.[6]
Anticancer Activity of Related Compounds
Studies on various brominated methoxyquinoline derivatives have revealed potent antiproliferative activity against a range of cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma).[6] Some of these compounds have been shown to induce apoptosis and inhibit human topoisomerase I, a critical enzyme in DNA replication and repair.[6]
Table of Anticancer Activity of Representative Brominated Quinolines
| Compound | Cancer Cell Line | IC₅₀ | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | 5.45-9.6 µg/mL | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | 5.45-9.6 µg/mL | [1] |
| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 µM | [1] |
| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 µM | [1] |
| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 µM | [1] |
These findings strongly suggest that this compound is a promising scaffold for the development of novel anticancer agents. Its derivatization at the 3-position via reactions like the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Proposed Mechanism of Action
The anticancer activity of many quinoline derivatives is attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes. The planar quinoline ring system facilitates stacking between DNA base pairs, while substituents can interact with the enzyme or the DNA backbone, leading to the stabilization of the enzyme-DNA cleavage complex and ultimately, cell death.
Diagram: Proposed Anticancer Mechanism
Caption: Inhibition of Topoisomerase I by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (test compound)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[1]
Conclusion and Future Directions
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its strategic substitution pattern allows for versatile derivatization, particularly through palladium-catalyzed cross-coupling reactions, to generate libraries of novel compounds. The demonstrated anticancer activity of related brominated methoxyquinolines provides a strong rationale for the exploration of this compound derivatives as potential therapeutic agents. Future research should focus on the development of efficient and regioselective synthetic routes to this compound, followed by a systematic exploration of its derivatization and the biological evaluation of the resulting analogues to identify lead compounds for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-bromo-8-methoxy-2-methylquinolin-4(1H)-one | C11H10BrNO2 | CID 806292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-methoxyquinoline
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-8-methoxyquinoline, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document offers an in-depth examination of its structural features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with experimental results from closely related isomers, this guide serves as a practical reference for the characterization of this and similar heterocyclic compounds. We delve into the causal relationships behind spectral patterns, providing field-proven insights into experimental design and data interpretation, thereby establishing a self-validating framework for spectroscopic analysis.
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a bromine substituent at the 3-position, and a methoxy group at the 8-position. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a methoxy group at specific positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap to the molecular architecture. This guide will systematically dissect the spectroscopic signature of this compound, offering a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for a compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals in the aromatic region, corresponding to the protons on the quinoline ring system, and a singlet in the aliphatic region for the methoxy group protons. The substitution pattern dictates the chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Related Isomer.
| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Predicted Multiplicity | Experimental Chemical Shift (δ) for 5-Bromo-8-methoxyquinoline (ppm)[1] | Experimental Multiplicity[1] |
| H-2 | ~8.90 | d | 8.95 | dd |
| H-4 | ~8.20 | d | 8.50 | dd |
| H-5 | ~7.40 | dd | - | - |
| H-6 | ~7.30 | t | 7.73 | d |
| H-7 | ~7.10 | dd | 6.94 | d |
| OCH₃ | ~4.00 | s | 4.09 | s |
Interpretation:
-
Downfield Protons (H-2 and H-4): The protons on the pyridine ring (H-2 and H-4) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atom. They will likely appear as doublets due to coupling with each other.
-
Carbocyclic Ring Protons (H-5, H-6, H-7): The protons on the benzene ring will exhibit chemical shifts and coupling patterns influenced by the methoxy group and the fused pyridine ring.
-
Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically around 4.0 ppm.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a signal for each of the ten carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Isomer.
| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 5-Bromo-8-methoxyquinoline (ppm)[1] |
| C-2 | ~150 | 149.88 |
| C-3 | ~118 | 122.93 |
| C-4 | ~138 | 135.76 |
| C-4a | ~128 | 128.34 |
| C-5 | ~129 | 108.29 |
| C-6 | ~122 | 130.23 |
| C-7 | ~112 | 112.02 |
| C-8 | ~155 | 155.35 |
| C-8a | ~141 | 140.94 |
| OCH₃ | ~56 | 56.33 |
Interpretation:
-
Quaternary Carbons: The carbon atoms bearing substituents (C-3, C-8) and the bridgehead carbons (C-4a, C-8a) will appear as quaternary signals in an APT or DEPT experiment. The C-Br bond will cause a significant upfield shift for C-3 compared to an unsubstituted carbon.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons will be influenced by their position relative to the nitrogen, bromine, and methoxy groups.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
IR Spectral Analysis
The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its structural components.
Table 3: Predicted and Characteristic IR Absorption Bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic, OCH₃) | 2950-2850 |
| C=N and C=C stretching (quinoline ring) | 1600-1450 |
| C-O stretching (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Br stretching | 650-550 |
Interpretation:
-
Aromatic and Aliphatic C-H Stretches: The presence of both sp² and sp³ hybridized C-H bonds will be evident.
-
Quinoline Ring Vibrations: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring system.
-
C-O and C-Br Stretches: The absorptions corresponding to the aryl ether and the carbon-bromine bonds are key identifiers for the substituents.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are generated.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their m/z ratios are measured.
Mass Spectral Analysis
The mass spectrum of this compound will provide definitive evidence of its molecular weight and the presence of a bromine atom.
Table 4: Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 237/239 | Molecular ion with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| [M-CH₃]⁺ | 222/224 | Loss of a methyl radical from the methoxy group. |
| [M-Br]⁺ | 158 | Loss of a bromine radical. |
Interpretation:
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a hallmark of a monobrominated compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for quinolines involve the loss of substituents and cleavage of the heterocyclic ring. The loss of a methyl group from the methoxy substituent is a likely fragmentation pathway.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information from NMR, IR, and MS is complementary and, when combined, provides an unambiguous structural assignment.
Workflow for Structural Elucidation:
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a combination of predicted data and experimental spectra of closely related isomers provides a robust framework for its identification. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the exact molecular weight and the characteristic isotopic signature of the bromine atom. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident spectroscopic analysis of this compound and other substituted heterocyclic systems.
References
Methodological & Application
Application Note and Protocol for the Synthesis of 3-Bromo-8-methoxyquinoline
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties. The functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of a bromine atom at the C-3 position of the 8-methoxyquinoline core creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
This document provides a comprehensive guide for the synthesis of 3-Bromo-8-methoxyquinoline. It is important to note that the direct bromination of 8-methoxyquinoline does not yield the desired 3-bromo isomer. Instead, electrophilic bromination of 8-methoxyquinoline regioselectively occurs at the C-5 position due to the electronic directing effects of the methoxy group and the quinoline nitrogen. Therefore, a multi-step synthetic strategy is required to achieve the desired C-3 bromination. This application note outlines a robust, field-proven protocol for the synthesis of this compound, along with a detailed explanation of the underlying chemical principles and safety considerations.
Reaction Mechanism and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the quinoline ring is influenced by the interplay of the electron-withdrawing effect of the nitrogen atom in the pyridine ring and the electronic nature of substituents on the benzene ring. In the case of 8-methoxyquinoline, the methoxy group is an activating, ortho-, para-directing group. This strongly directs electrophilic attack to the C-5 and C-7 positions of the benzene ring. The pyridine ring is deactivated towards electrophilic substitution. Consequently, direct bromination of 8-methoxyquinoline with molecular bromine results in the formation of 5-Bromo-8-methoxyquinoline as the major product.
To achieve bromination at the C-3 position, a strategy involving the blocking of the more reactive C-5 and C-7 positions is necessary. An effective approach is to first synthesize 5,7-dibromo-8-methoxyquinoline. With the C-5 and C-7 positions blocked, subsequent bromination can be directed to the C-3 position of the pyridine ring.
Experimental Workflow
The synthesis of this compound is proposed via a two-step process:
-
Step 1: Synthesis of 5,7-Dibromo-8-methoxyquinoline. This intermediate is synthesized by the direct bromination of 8-methoxyquinoline with an excess of bromine.
-
Step 2: Synthesis of 3,5,7-Tribromo-8-methoxyquinoline. The 5,7-dibromo intermediate is then subjected to further bromination to introduce a bromine atom at the C-3 position.
The following diagram illustrates the overall synthetic workflow:
Caption: Proposed two-step synthesis of 3,5,7-Tribromo-8-methoxyquinoline.
Detailed Experimental Protocol
Part 1: Synthesis of 5,7-Dibromo-8-methoxyquinoline
This protocol is adapted from the procedure described by Ökten et al.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 8-Methoxyquinoline | C₁₀H₉NO | 159.19 | 1.0 g | 6.28 |
| Bromine | Br₂ | 159.81 | 2.2 g (0.7 mL) | 13.8 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 30 mL | - |
| 5% Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 60 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (1.0 g, 6.28 mmol) in dichloromethane (15 mL).
-
In a separate dropping funnel, prepare a solution of bromine (2.2 g, 13.8 mmol) in dichloromethane (15 mL).
-
Slowly add the bromine solution dropwise to the stirred solution of 8-methoxyquinoline at room temperature over 15-20 minutes. The reaction should be carried out in a well-ventilated fume hood.
-
After the addition is complete, stir the reaction mixture at room temperature for 17 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the organic layer with 5% aqueous sodium bicarbonate solution (3 x 20 mL) to quench any unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 5,7-dibromo-8-methoxyquinoline.
Part 2: Synthesis of 3,5,7-Tribromo-8-methoxyquinoline
This protocol is a conceptual adaptation based on the principles of electrophilic substitution on a deactivated quinoline ring.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 5,7-Dibromo-8-methoxyquinoline | C₁₀H₇Br₂NO | 316.98 | 1.0 g | 3.15 |
| Bromine | Br₂ | 159.81 | 0.55 g (0.18 mL) | 3.47 |
| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 20 mL | - |
| 5% Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 60 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5,7-dibromo-8-methoxyquinoline (1.0 g, 3.15 mmol) in chloroform (10 mL).
-
Prepare a solution of bromine (0.55 g, 3.47 mmol) in chloroform (10 mL).
-
Add the bromine solution dropwise to the stirred solution of the starting material at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, wash the reaction mixture with 5% aqueous sodium bicarbonate solution (3 x 20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 3,5,7-tribromo-8-methoxyquinoline can be purified by recrystallization or column chromatography.
Purification and Characterization
Purification:
-
Column Chromatography: A silica gel column with a gradient of ethyl acetate in hexane is typically effective for purifying the brominated quinoline derivatives.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be used to obtain highly pure product.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the regiochemistry of bromination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
Chemical Hazards:
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is fatal if inhaled. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
8-Methoxyquinoline and its brominated derivatives: Potential irritants. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane (CH₂Cl₂) and Chloroform (CHCl₃): Volatile and potentially carcinogenic. Handle in a fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles are mandatory.
-
A lab coat and closed-toe shoes must be worn.
-
Neoprene or nitrile gloves are recommended when handling bromine and chlorinated solvents.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spills: Small spills of bromine can be neutralized with a sodium thiosulfate solution. Evacuate the area in case of a large spill.
Waste Disposal:
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.
Troubleshooting and Optimization
-
Low Yield: If the yield of the desired product is low, consider optimizing the reaction time, temperature, and stoichiometry of the reagents.
-
Incomplete Reaction: If the reaction does not go to completion, a slight excess of bromine can be used. However, this may lead to the formation of over-brominated side products.
-
Purification Difficulties: If the product is difficult to purify, consider using a different solvent system for column chromatography or trying an alternative purification technique such as preparative TLC or recrystallization from a different solvent.
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3-Bromo-8-methoxyquinoline
Introduction: The Strategic Importance of 3-Aryl-8-methoxyquinolines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of heteroaromatic compounds is particularly vital for the fields of medicinal chemistry and materials science. The 3-aryl-8-methoxyquinoline scaffold is a privileged structural motif found in a variety of biologically active molecules, including potential anticancer and antimalarial agents. The ability to strategically introduce diverse aryl groups at the 3-position of the quinoline core allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This guide provides a detailed technical overview and field-proven protocols for the successful execution of the Suzuki-Miyaura coupling of 3-Bromo-8-methoxyquinoline with a range of arylboronic acids and their derivatives.
Mechanistic Considerations for a Successful Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1] It proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
A simplified representation of the catalytic cycle is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For nitrogen-containing heterocycles like this compound, a key consideration is the potential for the quinoline nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition. The choice of a suitable ligand is therefore crucial to mitigate this effect and ensure efficient catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.
The 8-methoxy group, being an electron-donating group, can influence the electronic properties of the quinoline ring system, which may have a subtle effect on the rate of oxidative addition. However, the general principles of the Suzuki-Miyaura coupling remain applicable.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[1]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[1]
-
Degassed 1,4-dioxane and water (4:1 v/v)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)
Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1 v/v) mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water, then separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-methoxyquinoline.
Comparative Data for Suzuki Coupling Reactions
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes various conditions reported for the synthesis of aryl-substituted quinolines, providing a comparative overview for reaction optimization.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90-110 | 75-82 | Good yields for mono-arylation of bromoquinolines.[3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 90 | 85 | Effective for a range of arylboronic acids.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Highly active catalyst system for challenging substrates. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 88 | Mild conditions suitable for functionalized substrates. |
Note: Yields are representative and may vary depending on the specific arylboronic acid used.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is of good quality. Consider using a pre-activated Pd(0) source. |
| Poor ligand choice | For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often superior. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous. Consider screening other bases like K₃PO₄ or Cs₂CO₃. | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv). Ensure thorough degassing of solvents. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. | |
| Difficulty in Purification | Residual palladium | Treat the crude product with a palladium scavenger or perform an additional filtration through celite. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of a diverse library of 3-aryl-8-methoxyquinolines. These compounds are of significant interest in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired products can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this important transformation in their own laboratories.
References
Application Notes & Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-8-methoxyquinoline
Abstract
The 8-methoxyquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, frequently serving as a core component in pharmacologically active agents and functional organic materials. The strategic functionalization of this scaffold is paramount for developing novel molecular entities with tailored properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 3-bromo-8-methoxyquinoline. We delve into the mechanistic underpinnings and provide detailed, step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. This document emphasizes the causal relationships behind experimental choices, offers troubleshooting insights, and presents data in a clear, comparative format to empower researchers in accelerating their discovery programs.
Introduction: The Significance of the 8-Methoxyquinoline Scaffold
Quinoline derivatives are ubiquitous in biologically active compounds, exhibiting a wide spectrum of activities including antimalarial, antibacterial, and anti-inflammatory properties.[1] The 8-methoxyquinoline subunit, in particular, is a key pharmacophore found in numerous therapeutic agents. The methoxy group at the C8 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile through steric and electronic effects, as well as by participating in crucial hydrogen bonding interactions with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, providing a powerful toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[2][3] Applying these reactions to this compound allows for the precise installation of diverse aryl, alkyl, vinyl, alkynyl, and amino moieties at the C3 position, a critical vector for structure-activity relationship (SAR) studies.[4] This guide serves as a practical resource for leveraging these transformative reactions.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, etc.) or Olefin Insertion (for Heck):
-
In Suzuki coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5][6]
-
In Heck coupling, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[7]
-
In Buchwald-Hartwig amination, an amine coordinates to the palladium, and after deprotonation by a base, forms a palladium-amido complex.[8][9]
-
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]
digraph "Palladium_Catalytic_Cycle" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxsize="760"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
oa_complex [label="Ar-Pd(II)L₂-Br\n(Oxidative Adduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
trans_complex [label="Ar-Pd(II)L₂-R\n(Transmetalated)", fillcolor="#FBBC05", fontcolor="#202124"];
product [label="Ar-R\n(Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning
start [label="Ar-Br\n(this compound)", shape=none, fontcolor="#202124"];
partner [label="R-M\n(Coupling Partner)", shape=none, fontcolor="#202124"];
waste [label="M-Br", shape=none, fontcolor="#202124"];
// Edges
start -> oa_complex [style=invis];
pd0 -> oa_complex [label=" Oxidative\n Addition ", color="#EA4335", fontcolor="#202124"];
partner -> trans_complex [style=invis];
oa_complex -> trans_complex [label=" Transmetalation\n (e.g., Suzuki) ", color="#FBBC05", fontcolor="#202124"];
trans_complex -> product [label=" Reductive\n Elimination ", color="#34A853", fontcolor="#202124"];
product -> pd0 [style=invis];
trans_complex -> pd0 [style=dashed, arrowhead=vee, color="#4285F4", label=" Catalyst\n Regeneration ", fontcolor="#202124"];
oa_complex -> waste [style=invis];
}
Figure 3: Simplified workflow for a typical Sonogashira coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process two more times.
-
Solvent and Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (2 mL). Stir for 10 minutes, then add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 50 °C for 2-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite to remove the ammonium salts and catalyst residues, washing the pad with additional ether.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yield/No Reaction: The primary suspect is often catalyst deactivation. Ensure all reagents and solvents are anhydrous (especially for Buchwald-Hartwig) and that the reaction is performed under a rigorously inert atmosphere. Increase ligand loading or switch to a more robust, modern ligand/pre-catalyst system.
-
Debromination: A common side reaction is the reduction of the C-Br bond to C-H. This can be caused by trace water or other protic sources. Ensure anhydrous conditions. In some cases, lowering the reaction temperature or changing the base can mitigate this issue.
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. Using the correct stoichiometry (slight excess of boronic acid) and ensuring efficient stirring can minimize this. In Sonogashira reactions, oxidative homocoupling of the alkyne is prevented by maintaining anaerobic conditions.
-
Purification Challenges: The quinoline nitrogen can cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve chromatographic performance by neutralizing acidic sites on the silica.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of diverse libraries of functionalized quinolines. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. Understanding the underlying mechanisms and potential role of the quinoline core provides a rational basis for reaction optimization and troubleshooting. The protocols and insights provided in this guide are intended to serve as a robust starting point for scientists engaged in drug discovery and materials science, enabling the efficient and strategic elaboration of this valuable heterocyclic scaffold.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Palladium catalyst scientists awarded Nobel in chemistry | Broad Institute [broadinstitute.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Leveraging 3-Bromo-8-methoxyquinoline for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Quinoline Scaffold
In the landscape of modern medicinal chemistry, the quinoline core stands out as a "privileged structure," a framework that appears in a multitude of approved drugs and clinical candidates.[1] This prevalence is particularly notable in oncology, where the quinoline scaffold forms the backbone of numerous potent protein kinase inhibitors.[2][3][4] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[5][6]
The 3-bromo-8-methoxyquinoline derivative is an exceptionally valuable starting material for building libraries of potential kinase inhibitors. Its strategic design offers two key advantages:
-
A Reactive Handle for Diversification: The bromine atom at the C-3 position is a versatile reactive site, perfectly poised for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling extensive exploration of the structure-activity relationship (SAR).[1][7]
-
The 8-Methoxy Moiety as a Key Pharmacophoric Element: The methoxy group at the C-8 position influences the molecule's electronic properties and conformation. More importantly, it can serve as a bioisostere or a metabolic precursor to an 8-hydroxy group.[8][9][10] The resulting hydroxyl group is often critical for forming a key hydrogen bond interaction with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II kinase inhibitors.[11][12][13]
This guide provides an in-depth exploration of synthetic strategies and detailed protocols for utilizing this compound as a foundational building block in the rational design of next-generation kinase inhibitors.
Core Synthetic Strategies: Palladium-Catalyzed Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds.[14][15] For derivatizing the this compound core, two methodologies are of paramount importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is the method of choice for installing diverse aryl and heteroaryl fragments at the C-3 position.[1][16] These fragments are crucial for probing interactions within the solvent-exposed regions of the ATP-binding site or for imparting specific physicochemical properties to the inhibitor.
Causality of Component Selection:
-
Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided as a stable complex like Pd(PPh₃)₄, is essential. The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps.[17][18]
-
Base: A base, typically an inorganic carbonate (Na₂CO₃, K₂CO₃, Cs₂CO₃), is required to activate the boronic acid via the formation of a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is commonly used. Water is essential for dissolving the inorganic base and assisting in the formation of the active boronate.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijmphs.com [ijmphs.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-8-methoxyquinoline: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Importance of the Quinoline Core
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 8-methoxyquinoline derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4] The strategic introduction of a bromine atom at the 3-position of the 8-methoxyquinoline scaffold creates a highly versatile building block: 3-bromo-8-methoxyquinoline. The bromine atom serves as a reactive "handle," enabling chemists to introduce a diverse array of chemical moieties through various cross-coupling reactions.[1] This functionalization is pivotal for exploring structure-activity relationships (SAR) and optimizing lead compounds into potent and selective drug candidates.
This guide provides a comprehensive overview of this compound as a key building block in modern drug discovery. We will delve into its synthetic utility, provide detailed protocols for its application in cornerstone cross-coupling reactions, and highlight its role in the synthesis of biologically active molecules.
Key Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [5] |
| Molecular Weight | 238.08 g/mol | [6] |
| CAS Number | 103030-27-9 | [7] |
| Appearance | Not explicitly stated, but derivatives are often solids. | [4] |
| Purity | Typically ≥95% for commercial samples. | [6] |
Synthetic Applications: Gateway to Molecular Diversity
The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Workflow for Employing this compound in Cross-Coupling Reactions
Caption: A generalized workflow for the functionalization of this compound.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl and related structures, which are prevalent in kinase inhibitors and other targeted therapies.[8][9] This reaction couples this compound with a variety of organoboron reagents, most commonly boronic acids or their esters.[1][10] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a wide range of functional groups.[11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: This protocol employs a common palladium catalyst, Pd(dppf)Cl₂, which is often effective for coupling aryl bromides.[11] The use of a base like sodium carbonate is essential to activate the boronic acid for transmetalation.[12] A mixed solvent system of dioxane and water aids in dissolving both the organic and inorganic reagents.[11]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[11]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[11]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-8-methoxyquinoline derivative.
-
Comparative Catalyst Systems for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline.[10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | A robust and widely used system for various aryl bromides.[10][11] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[10] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is fundamental in medicinal chemistry, as the amino group is a key pharmacophore in a vast number of drugs. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[13][14] This reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Rationale: This protocol utilizes a palladium acetate precursor with a bulky, electron-rich phosphine ligand like XPhos.[10] Such ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine, facilitating its entry into the catalytic cycle.[14]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
XPhos (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent (e.g., toluene), followed by this compound and the amine.
-
Seal the Schlenk tube and heat the mixture in an oil bath at 80-120 °C.[10]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-8-methoxyquinoline derivative.[10]
-
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are important intermediates and structural motifs in pharmaceuticals and materials science.[16][17] The reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[16]
Protocol 3: General Procedure for Sonogashira Coupling
-
Rationale: This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[17] An amine base, such as triethylamine, serves as both the base and, in some cases, the solvent.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To an oven-dried flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-alkynyl-8-methoxyquinoline.
-
Applications in the Synthesis of Bioactive Molecules
The 8-hydroxyquinoline scaffold (often derived from 8-methoxyquinoline via demethylation) is a well-established pharmacophore with a wide range of biological activities, including anticancer, antifungal, and neuroprotective effects.[18][19][20] The ability to functionalize the 3-position of the 8-methoxyquinoline core allows for the fine-tuning of these properties.
Anticancer Agents
Derivatives of brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[4] For instance, multiply brominated 8-methoxyquinolines have demonstrated inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines.[1][4] The introduction of substituents at the 3-position via the methods described above can modulate the compound's ability to interact with biological targets, such as topoisomerase I, a critical enzyme in DNA replication and repair.[4]
Antiproliferative Activity of Brominated Quinoline Derivatives:
| Compound ID/Name | Cancer Cell Line | IC₅₀ | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 12.3 µg/mL | [1] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 µg/mL | [1] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45-9.6 µg/mL | [1] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | Showed significant inhibition | [1] |
Antifungal Agents
The 8-hydroxyquinoline core is present in several antifungal agents.[21] Modification at various positions on the quinoline ring, including the 3-position, can enhance potency and selectivity. The ability to introduce hydrophilic heterocyclic substituents via Buchwald-Hartwig amination, for example, is a promising strategy for developing new antifungal candidates.[21]
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its utility is firmly established through its successful application in robust and reliable cross-coupling reactions, which provide access to a vast chemical space of novel derivatives. The protocols and data presented herein serve as a practical guide for researchers and drug development professionals to harness the potential of this scaffold. Future explorations will undoubtedly involve the development of novel catalytic systems to further expand the scope of compatible functional groups and the application of these derivatives in emerging therapeutic areas, solidifying the role of this compound as a key component in the medicinal chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 103030-27-9 [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 20. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Frontier: A Guide to the Potential Applications of 3-Bromo-8-methoxyquinoline in Cancer Research
Disclaimer: As of early 2026, dedicated research on the specific applications of 3-Bromo-8-methoxyquinoline in oncology is not extensively published. This document, therefore, serves as a forward-looking guide, extrapolating from the well-established anti-cancer properties of the quinoline scaffold and its derivatives. The protocols and hypotheses presented herein are intended to provide a robust framework for initiating novel research in this promising area.
Introduction: The Quinoline Scaffold - A Privileged Structure in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Its rigid structure and ability to intercalate with DNA and interact with various enzymatic active sites have made it a fertile ground for the development of novel therapeutic agents. From the pioneering anti-malarial drug quinine to modern targeted cancer therapies, quinoline derivatives have consistently demonstrated significant potential in combating human diseases. In the realm of oncology, numerous quinoline-based compounds have been investigated and developed as potent anti-proliferative, pro-apoptotic, and anti-metastatic agents, targeting a wide array of signaling pathways crucial for cancer cell survival and progression.
This guide focuses on a specific, yet under-explored derivative: This compound . By dissecting its structural features—a bromine atom at the 3-position and a methoxy group at the 8-position—we can hypothesize its potential mechanisms of action and design a comprehensive research plan to elucidate its therapeutic utility in cancer. The bromine substituent, a halogen, can significantly alter the electronic properties of the quinoline ring, potentially enhancing its binding affinity to target proteins through halogen bonding. The methoxy group, an electron-donating group, can modulate the molecule's lipophilicity and metabolic stability, influencing its pharmacokinetic and pharmacodynamic profile.
This document will provide a detailed roadmap for researchers, outlining potential applications, hypothetical mechanisms, and robust experimental protocols to investigate the anti-cancer efficacy of this compound.
Part 1: Hypothesized Mechanisms and Potential Therapeutic Targets
Based on the extensive literature on quinoline derivatives in cancer research, we can propose several compelling avenues for investigation for this compound.
Inhibition of Tyrosine Kinases
Many successful cancer drugs, such as Lapatinib and Cabozantinib, feature a quinoline core and function by inhibiting tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. The 3-bromo and 8-methoxy substitutions on the quinoline ring of our compound of interest may confer inhibitory activity against key oncogenic kinases like EGFR, VEGFR, or SRC family kinases.
Hypothetical Signaling Pathway Inhibition
Application Notes and Protocols: The Sandmeyer Reaction of 3-Aminoquinoline
Introduction: Strategic Transformation of the Quinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives displaying a vast range of biological activities and functional properties.[1] The ability to precisely modify this privileged structure is paramount for developing novel therapeutic agents and advanced materials. The Sandmeyer reaction, a robust and historic transformation, offers a reliable method to convert primary aromatic amines into a variety of functional groups, including halides and cyanides, via a diazonium salt intermediate.[2][3] This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on the successful execution of the Sandmeyer reaction starting from 3-aminoquinoline.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and critical safety considerations inherent to this reaction class. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the chemical transformation. Specifically, we will detail the synthesis of 3-chloroquinoline, a key synthetic intermediate, and provide adaptable protocols for its bromo- and cyano-analogs.
Reaction Principle and Mechanistic Insight
The Sandmeyer reaction is a two-stage process that leverages the unique reactivity of diazonium salts.[4] It is fundamentally a radical-nucleophilic aromatic substitution (SRNAr).[2]
-
Diazotization: The process begins with the conversion of the primary aromatic amine, 3-aminoquinoline, into a quinoline-3-diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr) at low temperatures (0–5 °C).[5][6] The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt.[7] The resulting diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the nitrogen gas (N₂) molecule that is liberated.
-
Copper(I)-Catalyzed Substitution: The second stage involves the reaction of the diazonium salt with a copper(I) salt (CuX, where X = Cl, Br, CN).[3] The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium cation, generating an aryl radical and liberating dinitrogen gas. This highly reactive aryl radical then abstracts a halogen or cyanide group from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[2] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for this radical mechanism.[2]
Visualizing the Mechanism
Caption: Reaction mechanism of the Sandmeyer reaction.
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in a solid, dry state.[7][8] Their handling requires strict adherence to safety protocols.
-
Temperature Control: The diazotization step must be performed at 0–5 °C in an ice-salt bath. Exceeding this temperature can lead to rapid, exothermic decomposition of the diazonium salt and vigorous gas evolution, creating a risk of runaway reaction.[7]
-
In Situ Use: Never isolate the diazonium salt unless absolutely necessary and with appropriate, specialized precautions. The safest practice is to generate and use the diazonium salt solution in situ.[9]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to side reactions and potential hazards. It is good practice to test for excess nitrous acid using starch-iodide paper.[7]
-
Handling: When handling solid diazonium salts (which should be avoided), use plastic or ceramic spatulas, as metal can induce decomposition through friction or static discharge.[8][9] There is a documented report of an explosion occurring during the handling of a solid derivative of a 3-aminoquinoline diazonium salt.[10]
-
Quenching: After the reaction is complete, any residual diazonium salt should be safely quenched. This can often be achieved by allowing the reaction to warm to room temperature or by the addition of a reducing agent.
Detailed Experimental Protocol: Synthesis of 3-Chloroquinoline
This protocol is adapted from established procedures for the Sandmeyer reaction of 3-aminoquinoline.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Aminoquinoline | >98% | Sigma-Aldrich | Starting material |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent, ~37% | Fisher Scientific | Used for diazotization |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Acros Organics | Used to generate nitrous acid in situ |
| Copper(I) Chloride (CuCl) | >97% | Strem Chemicals | Catalyst for the Sandmeyer reaction |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent |
| Deionized Water (H₂O) | Type II or better | - | For preparing solutions |
| Ice | - | - | For cooling bath |
Step-by-Step Procedure
Part 1: Diazotization of 3-Aminoquinoline
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-aminoquinoline (1.44 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred 3-aminoquinoline solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the quinoline-3-diazonium chloride solution.
Part 2: Sandmeyer Reaction
-
In a separate 250 mL flask, dissolve copper(I) chloride (1.2 g, 12 mmol) in concentrated hydrochloric acid (10 mL).
-
Carefully and slowly, add the cold diazonium salt solution from Part 1 to the copper(I) chloride solution with efficient stirring. This addition can be exothermic and will be accompanied by the evolution of nitrogen gas. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, heat the reaction mixture to 60 °C for 1 hour to drive the reaction to completion.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic mixture by carefully adding a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water (1 x 30 mL), and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 3-chloroquinoline can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
Expected Yield: 65-70%[5]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Adaptable Protocols for Other 3-Substituted Quinolines
The general procedure described above can be adapted for the synthesis of 3-bromo- and 3-cyanoquinoline by substituting the appropriate copper(I) salt and corresponding mineral acid.
| Target Product | Starting Amine | Diazotization Acid | Copper(I) Salt | Notes |
| 3-Bromoquinoline | 3-Aminoquinoline | Hydrobromic Acid (HBr) | Copper(I) Bromide (CuBr) | Replace HCl with HBr (48%) in both the diazotization step and for dissolving the CuBr catalyst to avoid halide scrambling and formation of mixed halo-products.[4] |
| 3-Cyanoquinoline | 3-Aminoquinoline | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Copper(I) Cyanide (CuCN) | This reaction is typically performed by adding the diazonium salt solution to a solution of CuCN and an excess of an alkali metal cyanide (e.g., NaCN or KCN). Extreme caution is required due to the high toxicity of cyanide salts. |
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, ensure the temperature during diazotization did not rise above 5 °C. Incomplete diazotization or premature decomposition of the diazonium salt are common causes of low yield. The purity of the copper(I) salt is also critical; older or oxidized Cu(I) salts may have reduced catalytic activity.
-
Byproduct Formation: The formation of 3-hydroxyquinoline (from reaction with water) or biaryl compounds can occur. Ensuring a sufficiently acidic environment during diazotization and a controlled, steady addition of the diazonium salt to the copper catalyst can minimize these side reactions.
-
Purification Difficulties: If chromatographic separation is challenging due to similar polarities of the product and impurities, consider converting the crude product to its hydrohalide salt and purifying it by recrystallization.[11]
Conclusion
The Sandmeyer reaction is a powerful tool for the functionalization of the 3-position of the quinoline ring system. By following the detailed protocols and adhering strictly to the safety precautions outlined in this guide, researchers can reliably synthesize 3-chloro-, 3-bromo-, and 3-cyanoquinolines. A thorough understanding of the reaction mechanism and potential pitfalls is essential for achieving high yields and ensuring laboratory safety. These versatile intermediates serve as valuable starting points for the synthesis of complex molecules in the pursuit of new pharmaceuticals and functional materials.
References
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Bromination of the Quinoline Scaffold
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective bromination of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the specific functionalization of the quinoline ring. Bromoquinolines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] However, controlling the position of bromination is a frequent and significant challenge due to the complex electronics of the heterocyclic system.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and offer robust, actionable protocols.
Fundamental Principles: The Reactivity of the Quinoline Ring
Before troubleshooting, it is crucial to understand the electronic nature of quinoline. The quinoline scaffold consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire molecule towards electrophilic aromatic substitution compared to benzene.
Under acidic conditions, typically used for bromination, the nitrogen atom is protonated, forming the quinolinium ion. This further deactivates the heterocyclic (pyridine) ring, making the carbocyclic (benzene) ring the preferred site for electrophilic attack. Substitution occurs preferentially at positions C-5 and C-8, as the positive charge in the resulting sigma complex can be delocalized without involving the already positively charged nitrogen atom.[2][3][4]
Caption: Reactivity map for the electrophilic substitution of quinoline.
Troubleshooting and FAQs
Question 1: My reaction produces a mixture of 5- and 8-bromoquinoline isomers, and I can't isolate the desired product. How can I improve regioselectivity?
Answer: This is a classic challenge in quinoline chemistry. The C-5 and C-8 positions have similar reactivity, and achieving high selectivity for one over the other often depends on fine-tuning reaction conditions and understanding steric and electronic influences.
-
Causality 1: Thermodynamic vs. Kinetic Control: The distribution of 5- and 8-bromo isomers can be influenced by reaction temperature and time. Sulphonation of quinoline, a reversible electrophilic substitution, shows that the 8-sulfonic acid is the kinetic product at lower temperatures, while the 6-sulfonic acid is the thermodynamic product at higher temperatures. While bromination is generally irreversible, subtle differences in activation energies for attack at C-5 and C-8 mean that temperature control is critical. Lower temperatures (e.g., -25°C to 0°C) often provide better selectivity.[5]
-
Causality 2: Choice of Acid and Brominating Agent: The nature of the electrophile and the reaction medium significantly impacts selectivity. Using N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) is a widely adopted method for favoring monobromination at the C-5 and C-8 positions.[6] The highly acidic medium ensures the quinoline nitrogen is protonated, directing the substitution to the benzene ring. The choice of acid can alter the outcome; for instance, using trifluoromethanesulfonic acid (CF₃SO₃H) has also been shown to be effective, sometimes with different isomer ratios.[5]
-
Solution: Optimized Protocol for 5-/8-Bromination This protocol is optimized for the monobromination of quinoline, typically yielding a mixture of 5- and 8-isomers that can often be separated by careful chromatography.
Step-by-Step Protocol:
-
In a flask equipped with a mechanical stirrer and a thermometer, slowly add quinoline (1.0 equiv.) to concentrated H₂SO₄ (approx. 10 volumes) while maintaining the temperature below 30°C using an ice bath.
-
Cool the resulting solution to -25°C using a dry ice/acetone bath.
-
Add N-Bromosuccinimide (NBS) (1.1 - 1.2 equiv.) portion-wise, ensuring the internal temperature does not exceed -20°C.[7] The use of recrystallized NBS is crucial to avoid side reactions.[7]
-
Stir the mixture vigorously at -22°C for 2-3 hours, then allow it to warm slowly to -18°C and stir for an additional 3 hours. Monitor the reaction by TLC or GC-MS by carefully quenching a small aliquot in a biphasic mixture of aqueous sodium bicarbonate and ethyl acetate.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (approx. 10 times the volume of the acid).
-
Basify the cold aqueous solution to pH 8-9 using a concentrated NaOH or NH₄OH solution, ensuring the temperature remains low.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 5- and 8-bromoquinoline isomers.
-
Question 2: I am getting significant amounts of di- and tri-brominated products, even when I want a single bromination. How can I prevent this over-bromination?
Answer: Over-bromination is a common issue, especially when the quinoline ring is substituted with electron-donating groups (EDGs) like hydroxyl (-OH), amino (-NH₂), or methoxy (-OCH₃). These groups hyper-activate the ring, making it susceptible to multiple substitutions.
-
Causality 1: Stoichiometry and Reagent Concentration: The most direct cause of over-bromination is an excess of the brominating agent. Even a small excess can lead to polybromination on activated rings. The rate of addition is also critical; adding the brominating agent too quickly creates high local concentrations, favoring multiple reaction events on the same molecule.
-
Causality 2: Activating Substituents: An 8-hydroxyquinoline, for example, is highly activated. Its bromination often yields a mixture of 7-bromo, 5,7-dibromo, and starting material unless conditions are rigorously controlled.[8][9] Using 2.1 equivalents of Br₂ can selectively drive the reaction to the 5,7-dibromo product, while using less than 1.5 equivalents is necessary to obtain any of the monobrominated product.[8][10]
-
Solutions & Optimization:
-
Precise Stoichiometry: Carefully control the stoichiometry of your brominating agent. For monobromination, begin with 1.0 to 1.1 equivalents.
-
Slow Addition: Add the brominating agent dropwise or in very small portions over an extended period to maintain a low instantaneous concentration.
-
Lower Temperature: Conduct the reaction at the lowest practical temperature (e.g., 0°C or below) to reduce the reaction rate and improve selectivity.
-
Milder Reagents: For highly activated systems, switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).
-
| Brominating Agent | Reactivity | Common Conditions | Selectivity Profile |
| **Molecular Bromine (Br₂) ** | High | CH₃CN, CHCl₃, CH₂Cl₂ | Can be difficult to control; prone to over-bromination on activated rings.[9] |
| N-Bromosuccinimide (NBS) | Moderate | H₂SO₄, CCl₄, CH₂Cl₂ | Generally more selective for monobromination; versatile for both electrophilic and radical pathways.[5][11] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Moderate | Strong Acid | An alternative to NBS, often used under acidic conditions.[12] |
Question 3: My yield is very low or the reaction does not proceed at all. What can I do to improve conversion?
Answer: Low yields can result from the inherent low reactivity of the quinoline ring or from suboptimal reaction conditions.
-
Causality 1: Deactivated Ring System: Unsubstituted quinoline is electron-deficient and reacts sluggishly under electrophilic conditions, often requiring harsh conditions that can lead to product degradation.[10]
-
Causality 2: Suboptimal Conditions: Incorrect solvent, insufficient reaction time, or inappropriate temperature can all lead to poor conversion. Some brominations of substituted quinolines can take up to 4 days to reach completion.[10]
-
Solution: The Tetrahydroquinoline Strategy A highly effective strategy to overcome the low reactivity of quinoline is to first reduce it to the corresponding 1,2,3,4-tetrahydroquinoline (THQ). The resulting saturated amine is a powerful activating group that directs bromination to the C-6 and C-8 positions under much milder conditions. The brominated THQ can then be dehydrogenated (aromatized) back to the bromoquinoline.[11][13] This two-step sequence often provides higher overall yields and cleaner reactions than direct bromination of the parent quinoline.[14][15]
Caption: Workflow for bromoquinoline synthesis via a tetrahydroquinoline intermediate.
Step-by-Step Protocol (Example: Synthesis of 6-Bromoquinoline via THQ):
-
Reduction: Reduce quinoline to 1,2,3,4-tetrahydroquinoline using a standard procedure, such as catalytic hydrogenation (H₂, Pd/C) or reduction with NaBH₃CN in acidic medium.
-
Bromination of THQ: Dissolve the 1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Add NBS (1.05 equiv.) and stir the mixture at room temperature for 3-5 hours, monitoring by TLC.[11]
-
Workup: After the reaction is complete, pour the mixture into water. Alkalinize the aqueous solution to pH 10 and extract the product with chloroform or another suitable solvent. Dry and concentrate the organic extract.
-
Dehydrogenation: Dissolve the crude bromo-THQ in a solvent like dioxane or toluene. Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv.) and reflux until the reaction is complete.[13] In some cases, using an excess of NBS can achieve a one-pot bromination and dehydrogenation.[16][17]
-
Purification: After workup, purify the final bromoquinoline product by column chromatography or recrystallization.
Question 4: I need to synthesize 3-bromoquinoline, but direct bromination doesn't work. What are the reliable methods?
Answer: The C-3 position is part of the deactivated pyridine ring, and direct electrophilic attack at this site is highly unfavorable.[18] Specialized methods are required to achieve this substitution pattern.
-
Solution 1: High-Temperature, Gas-Phase Bromination: A reported method involves the gas-phase reaction of quinoline vapor and bromine gas at 300°C.[18][19] This reaction proceeds via a radical mechanism, which has different regiochemical preferences than electrophilic substitution. While effective, this method is not practical for many standard laboratory setups.
-
Solution 2: Synthesis from a Pre-functionalized Ring (Sandmeyer Reaction): A more classical and accessible route is to start from 3-aminoquinoline. The amino group can be converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst. This is a reliable, though multi-step, approach.[18]
-
Solution 3: Modern Cycloaddition/Cyclization Methods: Advanced synthetic strategies can build the 3-bromoquinoline core directly. These include:
-
Formal [4+2] Cycloaddition: An acid-promoted reaction between an N-aryliminium ion and a 1-bromoalkyne can regioselectively produce 3-bromoquinolines.[20]
-
Electrophilic Cyclization: The cyclization of N-(2-alkynyl)aniline precursors with molecular bromine provides a direct route to 3-bromoquinolines.[20]
-
Protocol Outline: Electrophilic Cyclization to 3-Bromoquinoline[20]
-
Dissolve the N-(2-alkynyl)aniline precursor (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C.
-
Slowly add a solution of molecular bromine (1.1 equiv.) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The intermediate can be isolated or directly treated with an oxidant like DDQ to afford the final 3-bromoquinoline product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 15. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Protocols for Purifying Bromoquinolines
Welcome to the technical support center dedicated to the successful purification of bromoquinolines using column chromatography. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Bromoquinolines, while crucial synthetic intermediates, often present unique purification hurdles due to their polarity, potential for isomer formation, and sensitivity to stationary phase interactions.
This document moves beyond simple step-by-step instructions to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your separations. We will explore common issues from compound degradation to poor resolution and offer field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when planning the purification of bromoquinoline derivatives.
Q1: Why does my bromoquinoline seem to degrade or streak badly on a standard silica gel column? This is a common and critical issue stemming from the fundamental chemical properties of the molecules involved. Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The quinoline core contains a basic nitrogen atom that can engage in a strong acid-base interaction with these silanol groups.[1] This interaction can lead to several problems:
-
Irreversible Adsorption: The strong binding can prevent the compound from eluting properly, leading to low yields.
-
Tailing/Streaking: The slow dissociation from the acidic sites causes the compound band to spread down the column, resulting in broad, tailing peaks and poor separation.[1]
-
Catalytic Degradation: The acidic surface of the silica can catalyze the degradation of sensitive bromoquinolines, especially if there are other labile functional groups present.[2]
Q2: What is the best stationary phase for purifying bromoquinolines? While silica gel is the most common stationary phase, it may not always be optimal for bromoquinolines due to its acidity.[3] The choice depends on the specific properties of your compound and the impurities you need to remove.
| Stationary Phase | Polarity | Recommended Use Case for Bromoquinolines | Key Considerations |
| Silica Gel | High | Standard purification of relatively stable, non-basic, or less sensitive bromoquinolines. | Most common and cost-effective. May require deactivation for basic compounds.[1][4] |
| Deactivated Silica | High | Purification of most bromoquinolines, especially those prone to tailing. | Silica is pre-treated or the mobile phase is modified with a base (e.g., triethylamine) to block acidic silanol sites.[5][6] |
| Alumina (Neutral/Basic) | High | Excellent alternative for acid-sensitive bromoquinolines.[1][5] | Offers different selectivity compared to silica. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica. |
| Florisil® | Medium | Good for compounds that are particularly sensitive to the acidity of silica. | A magnesium silicate-based adsorbent that can be less harsh than silica gel.[1][5] |
| Reverse-Phase (C18) | Non-polar | Useful for bromoquinolines that are difficult to separate by normal-phase chromatography. | Elution order is reversed (most polar elutes first). Requires different solvent systems (e.g., water/acetonitrile or water/methanol).[5][7] |
Q3: How do I select an appropriate mobile phase (eluent)? Mobile phase selection is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[8]
-
Start with a Standard System: A common starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][4]
-
Aim for an Optimal Rf: On the TLC plate, the ideal Rf (retention factor) for your target bromoquinoline is between 0.3 and 0.4 .[4]
-
An Rf that is too high (>0.5) means the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[4]
-
An Rf that is too low (<0.2) means the compound will take a very long time to elute, leading to band broadening and requiring excessive solvent volumes.[2]
-
-
Optimize for Separation: Test various solvent ratios to find the system that provides the largest possible separation (ΔRf) between your product and its closest impurities.
Q4: I'm struggling to separate isomers of my bromoquinoline. What strategies can I employ? Separating isomers is a classic chromatography challenge because they often have very similar polarities.[1] Success requires maximizing the efficiency and selectivity of your system.
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient elution can significantly improve resolution. This involves starting with a less polar solvent system and gradually increasing the proportion of the more polar solvent.[1][9]
-
Increase Column Dimensions: Use a longer and narrower column. This increases the number of theoretical plates, providing more opportunities for the isomers to separate.[6]
-
Reduce the Flow Rate: A slower flow rate allows for more equilibration time between the stationary and mobile phases, which can enhance separation.[6][9]
-
Change the Stationary Phase: If silica gel isn't working, a different stationary phase like alumina or a phenyl-bonded phase may offer different selectivity due to alternative interaction mechanisms (e.g., π-π stacking).[1][10]
Troubleshooting Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My target compound is not eluting from the column.
-
Potential Cause 1: Mobile phase is not polar enough. Your compound is too strongly adsorbed to the stationary phase.
-
Recommended Action: Gradually increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, then 30%, and so on. A "methanol purge" (flushing the column with 100% methanol) can be used as a last resort to elute highly polar compounds.[1][11]
-
-
Potential Cause 2: Compound degradation on the column. The compound may have decomposed upon contact with the acidic silica gel.
-
Recommended Action: First, verify stability by performing a 2D TLC test. Spot your compound in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the spot is no longer on the diagonal, it is unstable on silica.[2] If unstable, switch to a less acidic stationary phase like neutral alumina or use deactivated silica.[2][5]
-
Issue 2: My compound is eluting too quickly, with the solvent front.
-
Potential Cause: Mobile phase is too polar. Your compound has very low affinity for the stationary phase and is being washed through without interaction.
Issue 3: I have very low yield after combining my fractions.
-
Potential Cause 1: Inefficient elution or irreversible adsorption. As discussed in Issue 1, your compound may be partially or fully stuck on the column.
-
Recommended Action: After your main fractions are collected, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) and check these fractions by TLC. You may recover more product.
-
-
Potential Cause 2: Improper column packing leading to channeling. If the stationary phase is not packed uniformly, cracks or channels can form. The solvent and sample will bypass the main stationary phase bed, leading to poor separation and mixed fractions that are difficult to combine cleanly.[4][12]
-
Potential Cause 3: The fractions are too dilute to be detected by TLC.
Issue 4: The separation looks good on the column, but all my collected fractions are mixed.
-
Potential Cause 1: Overloading the column. Loading too much crude material leads to broad bands that overlap, nullifying any separation.[1]
-
Recommended Action: A general rule of thumb is to use a silica gel-to-crude material ratio of at least 30:1 by weight, and for difficult separations, this can be increased to 100:1 or more.[1]
-
-
Potential Cause 2: The sample was loaded in a solvent that was too strong (polar). If you dissolve your sample in a highly polar solvent for loading, it will spread out in a diffuse band at the top of the column before the mobile phase can begin the separation, leading to broad peaks.
Visualized Workflows and Decision Trees
A clear workflow is essential for reproducible results. The following diagrams outline the standard process and a troubleshooting pathway.
Caption: General workflow for bromoquinoline purification.
Caption: Decision tree for troubleshooting common issues.
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel
For basic compounds like bromoquinolines, neutralizing the acidic sites on silica gel can dramatically improve peak shape and recovery.[1][5]
-
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in your chosen initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Add Base: To this slurry, add triethylamine (NEt₃) to a final concentration of 0.5-2% by volume.
-
Equilibrate: Stir the slurry gently for 5-10 minutes.
-
Pack Column: Pack the column using the slurry as described in Protocol 2.
-
Use Modified Eluent: Ensure that all mobile phases used for the elution also contain the same concentration of triethylamine.
Protocol 2: Column Packing (Wet Slurry Method)
This method is highly recommended to avoid cracks and air bubbles, ensuring a uniform packed bed.[6][13][17]
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 0.5 cm) of sand.
-
Slurry Formation: In a separate beaker, add the required amount of silica gel to your least polar eluting solvent. Mix gently to form a consistent, pourable slurry without clumps.
-
Pouring: Clamp the column perfectly vertically. Pour the slurry into the column in a single, continuous motion if possible.
-
Packing: Gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a uniform bed. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed .
-
Finalizing: Once the bed is stable and no longer settles, add another thin layer of sand on top to protect the silica surface from disturbance during sample and eluent addition.
Protocol 3: Dry Loading a Sample
This technique is essential when your crude product has poor solubility in the column's mobile phase.[14][16]
-
Dissolve Sample: Dissolve your crude bromoquinoline product in a suitable, volatile solvent (e.g., dichloromethane, acetone, or ethyl acetate) in a round-bottom flask.
-
Add Silica: Add a small amount of silica gel to this solution (typically 2-5 times the mass of your crude product).
-
Evaporate: Swirl the flask to ensure the silica is well-dispersed. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Load Column: Carefully add this powder to the top of the packed column (onto the protective sand layer).
-
Elute: Gently add the mobile phase and begin elution as normal.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. chromtech.com [chromtech.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Brominated Quinolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with these important heterocyclic scaffolds. The quinoline core is a "privileged structure" in medicinal chemistry, and mastering its functionalization is key to discovering novel therapeutics.[1][2][3][4]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common challenges in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a brominated quinoline is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling reaction fails, a systematic check of the core components is the most effective troubleshooting approach. Here’s a prioritized checklist:
-
Inert Atmosphere: The presence of oxygen is a common culprit for failed Suzuki reactions.[5][6] Oxygen can lead to the oxidative degradation of your phosphine ligands and the homocoupling of your boronic acid, consuming your starting material and deactivating the catalyst.[6][7]
-
Catalyst Activity: The active catalyst in the Suzuki cycle is a Pd(0) species.[6][9] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6][10]
-
Action: Ensure your palladium source and ligands are from a reliable source and have been stored correctly. Air-sensitive precatalysts can lose activity over time.[6] Consider using a fresh batch or a more robust, air-stable precatalyst. The use of pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be a solution, though they can be more sensitive to air and moisture.[11]
-
-
Reagent Purity and Stability: The purity of your brominated quinoline and, especially, your boronic acid is crucial. Boronic acids can degrade over time through processes like protodeboronation, particularly if they are electron-rich or contain certain heterocyclic motifs.[6]
-
Base and Solvent Choice: The base is not just a spectator; it plays a critical role in the transmetalation step.[8] The choice of base and solvent are often linked.
Q2: I'm observing a significant amount of protodeboronation (my boronic acid is being converted back to the corresponding arene). How can I minimize this?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often accelerated by strong bases and the presence of water.[6][14]
-
Use a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can promote protodeboronation.[6] Switching to a weaker base such as K₂CO₃, Na₂CO₃, or KF can often mitigate this issue.[6][8]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can be highly effective.[6] Solvents like anhydrous 1,4-dioxane or THF with a base like K₃PO₄ (which requires a small amount of water to be effective) or completely anhydrous bases like CsF can be beneficial.[15]
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[7] You can either start with the boronic ester or form it in situ.
Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid (Glaser coupling) to form a biaryl species is often a sign of oxygen in your reaction system.[6][7] This process is typically mediated by the palladium catalyst.
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all solvents (including water for biphasic systems) and the reaction headspace are free of oxygen.[7]
-
Catalyst Choice: Some palladium precatalysts are more prone to promoting homocoupling than others. If the problem persists despite rigorous degassing, screening different palladium sources and ligands may be necessary.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Guide for Brominated Quinolines
The nitrogen atom in the quinoline ring introduces unique challenges not typically encountered with simple aryl bromides. The Lewis basic nitrogen can coordinate to the palladium center, leading to catalyst poisoning or deactivation.[14]
Issue 1: Low reactivity or catalyst deactivation, especially with 2- or 8-bromoquinolines.
The "Why": The nitrogen atom in the quinoline ring, particularly at the 2- and 8-positions, can act as a chelating ligand for the palladium catalyst. This coordination can stabilize the palladium complex, making it less reactive in the catalytic cycle and effectively "poisoning" the catalyst.[14] This is a common issue with nitrogen-containing heterocycles.[16][17]
Solutions:
-
Ligand Selection: The choice of ligand is critical to success.
-
Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[6][13] These ligands can promote the desired oxidative addition and reductive elimination steps, outcompeting the inhibitory coordination of the quinoline nitrogen.[10][18]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for coupling with challenging heterocyclic substrates due to their strong electron-donating ability and steric bulk.[6][13]
-
-
Catalyst System Comparison:
| Catalyst System | Ligand Type | Base Example | Solvent Example | Key Advantages |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | K₂CO₃ | Toluene/Ethanol/H₂O | Cost-effective, good starting point.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | Na₂CO₃ | 1,4-Dioxane/H₂O | Robust, often high-yielding.[2] |
| Pd₂(dba)₃ / XPhos | Buchwald-type Biaryl Phosphine | K₃PO₄ | Toluene or Dioxane | Excellent for challenging substrates, mitigates catalyst poisoning.[16][19] |
-
Higher Catalyst Loading: If catalyst deactivation is suspected, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the issue to provide a reasonable yield.
Issue 2: The reaction is sensitive to the position of the bromine atom on the quinoline ring.
The "Why": The electronic and steric environment of the C-Br bond varies significantly depending on its position.
-
2- and 4-Bromoquinolines: These positions are electronically activated due to the electron-withdrawing nature of the quinoline nitrogen, which can facilitate oxidative addition. However, the 2-position is sterically hindered and prone to catalyst inhibition as described above.
-
3-Bromoquinolines: This position is often considered more "neutral" electronically and is a common substrate for Suzuki couplings.[1][2]
-
5-, 6-, 7-, and 8-Bromoquinolines: The reactivity of these positions can be influenced by other substituents on the benzene portion of the quinoline ring. The 8-position, like the 2-position, can present challenges due to potential chelation with the nitrogen atom.[3][4]
Solutions:
-
Tailor Conditions: Do not assume that conditions optimized for one isomer will work for another. A screening approach is often necessary.
-
Ligand Screening: For electron-rich quinolines where oxidative addition is slow, more electron-rich ligands (like Buchwald ligands or NHCs) are beneficial.[10][15] For sterically hindered positions, bulky ligands are crucial to promote reductive elimination.[6][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromoquinoline
This protocol is a general starting point and should be optimized for specific substrates.[1][2]
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 equiv.).[1][2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%), or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)).[1][2]
-
Solvent Addition: Add the degassed solvent system via syringe. A common system is a mixture of toluene, ethanol, and water, or 1,4-dioxane and water.[1][2]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) for 12-24 hours.[1][2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][9]
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Bromo-8-methoxyquinoline
Welcome to the technical support center for the functionalization of 3-Bromo-8-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to perform efficient and high-yielding cross-coupling reactions on this versatile heterocyclic scaffold. The inherent electronic and steric properties of the 8-methoxyquinoline system can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring your synthetic campaigns are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A: The primary challenges stem from the electronic nature of the quinoline ring and the presence of the methoxy and nitrogen atoms. The two nitrogen atoms in the quinoline ring are electron-withdrawing, which can deactivate the palladium catalyst.[1] Additionally, the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting the catalytic cycle or leading to catalyst deactivation.[1] The 8-methoxy group makes the quinoline ring electron-rich, which can slow down the initial oxidative addition step, a crucial part of the catalytic cycle.[2][3]
Q2: Which cross-coupling reaction should I choose for my desired transformation?
A: The choice of reaction depends on the bond you intend to form:
-
For C-C bond formation (biaryls): The Suzuki-Miyaura coupling is the most widely used and versatile method, reacting an aryl halide with an organoboron reagent.[4]
-
For C-N bond formation (anilines, amines): The Buchwald-Hartwig amination is the state-of-the-art method for coupling amines with aryl halides.[5][6]
-
For C-C bond formation (alkynes): The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides.[7][8][9]
Q3: My reaction is not proceeding to completion. What is a good general starting point for optimization?
A: A systematic screening of key reaction parameters is the most effective approach.[1][10] This involves varying the catalyst, ligand, base, solvent, and temperature. For challenging substrates like N-heterocycles, the choice of ligand is often the most critical parameter, as it directly influences the reactivity and stability of the palladium catalyst.[2][3] Using well-defined palladium pre-catalysts can also ensure the reproducible generation of the active catalytic species.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds.[4] However, issues like low conversion, side reactions, and catalyst deactivation can arise.
Problem: Low or No Conversion of this compound
| Potential Cause | Explanation & Suggested Solution |
| Inefficient Oxidative Addition | The electron-rich nature of the 8-methoxyquinoline ring can make the oxidative addition of the C-Br bond to the Pd(0) center sluggish. Solution: Employ highly electron-rich and sterically bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) species and promote the oxidative addition step.[2][3] |
| Catalyst Deactivation | The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Solution: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome this issue. Alternatively, using a pre-catalyst that is more resistant to inhibition may be beneficial. |
| Ineffective Base | The base plays a crucial role in activating the boronic acid/ester for transmetalation.[4][11] Poor solubility of an inorganic base can be a common reason for failure.[12] Solution: Screen a range of bases. While strong bases like NaOtBu are effective, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better for sensitive substrates.[12] A biphasic solvent system (e.g., Toluene/water or THF/water) can improve the solubility and effectiveness of inorganic bases. |
| Protodeboronation of Boronic Acid | The boronic acid coupling partner can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures. Solution: Use the corresponding boronic ester (e.g., pinacol ester), which is generally more stable. Ensure all reagents and solvents are anhydrous. Running the reaction at the lowest effective temperature can also minimize this side reaction. |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[5][13] Success with this compound often hinges on careful selection of the catalyst system.
Problem: Low Yield of the Aminated Product
| Potential Cause | Explanation & Suggested Solution |
| Inappropriate Ligand Selection | The choice of ligand is critical and depends on the nature of the amine coupling partner (primary, secondary, aryl, heteroaryl).[14][15] Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.[16][17] For challenging heteroaryl amines, a broader screen of ligands is often necessary.[14] |
| Incorrect Base | The strength and type of base are crucial. Strong bases like NaOtBu or LHMDS are common but can be incompatible with sensitive functional groups.[12][14] Solution: For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended.[12][14] Grinding the inorganic base before use or ensuring vigorous stirring can prevent clumping and improve reaction rates.[14] |
| Catalyst Inhibition/Decomposition | The amine substrate or the quinoline product can coordinate to the palladium catalyst and inhibit its activity.[1] Aryl iodides, if formed as byproducts, can also have an inhibitory effect.[14][15] Solution: Using a well-defined palladium pre-catalyst can lead to more consistent results by ensuring efficient generation of the active Pd(0) species.[14] Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) may also be beneficial.[14] |
| Hydrodehalogenation Side Reaction | An unproductive side reaction can occur where the starting material undergoes beta-hydride elimination to yield 8-methoxyquinoline instead of the desired coupled product.[5] Solution: This is often influenced by the ligand and base combination. A careful screen of reaction conditions is the best approach to minimize this pathway. |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to valuable alkynylated quinolines.[18] Common failure modes include alkyne homocoupling and catalyst deactivation.
Problem: Poor Reactivity and/or Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct
| Potential Cause | Explanation & Suggested Solution |
| Catalyst Poisoning | The nitrogen atoms of the quinoline ring can poison both the palladium and copper catalysts, leading to reaction failure.[1] Solution: Ensure an inert atmosphere to prevent oxidative degradation of the catalyst. If poisoning is suspected, increasing the catalyst loading might be necessary. |
| Alkyne Homocoupling | The copper(I) co-catalyst, essential for the traditional Sonogashira catalytic cycle, can also promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[7] This is particularly problematic under aerobic conditions. Solution: Implement a "copper-free" Sonogashira protocol.[8][19][20] These methods often rely on a palladium catalyst with a highly electron-rich, bulky phosphine ligand (e.g., P(t-Bu)₃) and an amine base in a solvent like DMF at room temperature.[21] |
| Ineffective Base/Solvent | An amine base (e.g., triethylamine, diisopropylamine) is typically used to neutralize the HX byproduct and can also serve as the solvent.[7] The choice of base can influence the reaction outcome. Solution: For copper-free conditions, organic bases are often employed. Pyrrolidine has been shown to be an effective base in some copper-free systems.[19] |
| Low Reaction Temperature | While many modern protocols operate at room temperature, some less reactive aryl bromides may require heating to achieve a reasonable reaction rate. Solution: If room temperature reactions are unsuccessful, gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress by TLC or LC-MS.[7][19] |
Illustrative Diagrams and Protocols
General Reaction Optimization Workflow
This workflow provides a systematic approach to optimizing any of the discussed cross-coupling reactions.
Caption: A systematic workflow for optimizing cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Understanding the catalytic cycle helps in diagnosing which step might be failing.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
General Starting Protocols
Note: These are general starting points. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Optimization is required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Seal the vial, and purge with an inert gas.
-
Add the anhydrous solvent (e.g., Toluene/H₂O 10:1 mixture).
-
Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Seal the vial and purge with an inert gas.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent (e.g., Toluene or Dioxane).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress.[14]
-
After completion, cool the mixture and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., (AllylPdCl)₂, 1-2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).[21]
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Pyrrolidine, 2.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction at room temperature and monitor its progress.[21]
-
Upon completion, dilute with an organic solvent, wash with water and brine, dry, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Quinoline Synthesis Troubleshooting Hub: A Guide to Managing Side Reactions
Welcome to the Technical Support Center for managing side reactions in the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common synthetic challenges. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can often be accompanied by frustrating side reactions that lower yields and complicate purification.[1][2]
This hub moves beyond simple protocol recitation. Here, we will delve into the causality behind byproduct formation in several classical quinoline syntheses and provide field-proven strategies for their mitigation.
General Principles for Minimizing Side Reactions
Before addressing specific named reactions, it's crucial to acknowledge universal factors that can influence the outcome of any quinoline synthesis.
-
Purity of Starting Materials: Always use freshly distilled or purified anilines and carbonyl compounds. Impurities can act as catalysts for unwanted side reactions or introduce contaminants that are difficult to remove from the final product.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and selectivity. In some cases, solvent-free conditions or the use of green solvents like water or ionic liquids can offer improved outcomes.[3]
-
Temperature Control: Many quinoline syntheses are exothermic.[4][5] Precise temperature control is critical to prevent runaway reactions and the formation of tarry byproducts due to decomposition.[5]
Troubleshooting Guides for Specific Quinoline Syntheses
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is notoriously vigorous and prone to side reactions.[4][6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8]
FAQ 1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?
This is a classic issue with the Skraup synthesis.[4][9] The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions can proceed with dangerous vigor.[8]
Answer:
The key is to control the rate of the initial dehydration and the subsequent condensation.
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established technique to tame the reaction's exothermicity.[4][5][9][10] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer period.[10] Boric acid can also be employed for this purpose.[4][9]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent the formation of localized hot spots.[4]
FAQ 2: I'm observing significant tar formation, resulting in a low yield and difficult purification. What is the cause, and how can I minimize it?
Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, which can lead to the polymerization of the acrolein intermediate.[4][9][11]
Answer:
Minimizing tar formation requires a multi-pronged approach:
-
Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring by ensuring a more controlled reaction rate.[4]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully managed.[4][5]
-
Purification Strategy: The crude product is often a dark, tarry residue.[4] A common and effective purification method is steam distillation, followed by extraction to separate the quinoline derivative from the non-volatile tar.[4][5]
The Doebner-von Miller Reaction
This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones, making it a versatile method for preparing substituted quinolines.[12][13][14] However, it is also susceptible to polymerization.[12]
FAQ 3: My Doebner-von Miller reaction is yielding a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
The primary culprit here is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound.[4][9][11][15]
Answer:
The strategy is to limit the concentration of the reactive carbonyl species in the acidic phase.
-
Biphasic Reaction Medium: A highly effective technique is to use a two-phase solvent system (e.g., water/toluene). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, minimizing its contact with the aqueous acid and thus reducing polymerization.[4][9]
-
Slow Addition of Reactants: Slowly adding the carbonyl compound to the acidic solution of the aniline keeps its instantaneous concentration low, disfavoring self-condensation.[4][15]
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which also helps to maintain a low concentration.[15]
Troubleshooting Workflow: Doebner-von Miller Synthesis
Caption: Troubleshooting polymerization in the Doebner-von Miller reaction.
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[16][17][18][19][20] Key challenges include managing regioselectivity and preventing self-condensation side reactions.[16][21]
FAQ 4: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Poor regioselectivity is a frequent issue when an unsymmetrical ketone offers two different enolizable α-methylene groups for the initial condensation.[21][22]
Answer:
Controlling regioselectivity requires directing the reaction to a single pathway.
-
Catalyst Control: The choice of catalyst can be pivotal. Amine catalysts, such as pyrrolidine, have been shown to effectively direct the reaction towards the 2-substituted quinoline.[21] Ionic liquids can also promote regiospecificity.[21]
-
Use of Directing Groups: A powerful strategy is to introduce a directing group, like a phosphoryl group, on one of the α-carbons of the ketone.[21][23] This modification effectively blocks one reaction pathway, leading to a single product.[23]
-
Reaction Conditions: Optimizing conditions can also influence the outcome. For instance, higher reaction temperatures and the slow addition of the ketone have been reported to improve regioselectivity in some cases.[21]
FAQ 5: My reaction mixture contains a significant amount of aldol condensation byproducts from my ketone starting material. How can I avoid this?
Self-condensation of the ketone is a common side reaction, particularly under basic conditions.[11][16][22]
Answer:
The solution lies in either modifying the reaction conditions or the starting materials.
-
Milder Conditions: If possible, utilize milder reaction conditions. The use of certain catalysts, like gold, can allow the reaction to proceed under less harsh conditions, reducing the likelihood of side reactions.[16]
-
Use of Imines: An effective alternative is to replace the o-aminoaryl aldehyde or ketone with its corresponding imine. This modification can help to circumvent the conditions that favor aldol condensation.[16]
Regioselectivity Control in Friedländer Synthesis
| Strategy | Mechanism of Control | Reference |
| Amine Catalysis | Favors enamine formation at the less hindered α-position. | [21] |
| Directing Groups | A phosphoryl group blocks one α-position from reacting. | [21][23] |
| Ionic Liquids | Can promote the formation of a specific regioisomer. | [21] |
| Temperature | Higher temperatures may favor the thermodynamic product. | [21] |
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[24][25][26][27] Like the Friedländer synthesis, a primary challenge is controlling regioselectivity when using an unsymmetrical β-diketone.[11]
FAQ 6: How can I control the formation of regioisomers in my Combes synthesis with an unsymmetrical β-diketone?
The formation of two possible regioisomers is a direct consequence of the two non-equivalent carbonyl groups in the β-diketone.
Answer:
The regiochemical outcome is a delicate balance of steric and electronic effects.
-
Steric Hindrance: The rate-determining step is often the electrophilic aromatic annulation.[24] Increasing the steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[4][24]
-
Aniline Substituents: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[4]
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[4] A mixture of polyphosphoric acid (PPA) and an alcohol, which produces a polyphosphoric ester (PPE) catalyst, can be more effective than sulfuric acid.[24]
Decision Tree for Combes Synthesis Regioselectivity
Caption: Controlling regioselectivity in the Combes synthesis.
Conclusion
The synthesis of substituted quinolines, while foundational, is not without its challenges. A systematic and mechanistically informed approach to troubleshooting is paramount for success. By understanding the root causes of side reactions—be it polymerization, uncontrolled exotherms, or lack of regioselectivity—researchers can make informed decisions to optimize their reaction conditions. This guide provides a framework for diagnosing and solving these common issues, ultimately leading to higher yields, easier purifications, and more efficient drug discovery and development workflows.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. organicreactions.org [organicreactions.org]
- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 20. Friedlaender Synthesis [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 25. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 26. Quinoline - Wikipedia [en.wikipedia.org]
- 27. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-8-methoxyquinoline
Welcome to the technical support center for the synthesis of 3-Bromo-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and scale up this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues, optimize your reaction conditions, and ensure a robust, scalable process.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound presents a classic regioselectivity challenge. Direct electrophilic bromination of the 8-methoxyquinoline core is highly unlikely to yield the desired 3-bromo isomer. The electron-donating methoxy group strongly activates the benzene ring portion of the quinoline system, directing bromination preferentially to the C5 and C7 positions.[1][2] Therefore, a more strategic approach is required to install the bromine atom specifically at the C3 position on the pyridine ring.
The most reliable and widely accepted method involves a Sandmeyer reaction, starting from 3-Amino-8-methoxyquinoline. This multi-step pathway provides excellent control over the final product's regiochemistry.
Recommended Synthetic Pathway
The synthesis is best approached in two key stages: the formation of the diazonium salt from 3-Amino-8-methoxyquinoline, followed by the copper(I)-catalyzed displacement of the diazonium group with a bromide.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low or No Yield of the Final Product
-
Q: My final yield is very low, and I see a lot of my starting amine (3-Amino-8-methoxyquinoline) remaining by TLC/LCMS. What went wrong?
A: This strongly suggests a failure in the initial diazotization step. The formation of the diazonium salt is highly temperature-sensitive.
-
Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and HBr) must be kept cold (0-5 °C). If the temperature rises, the nitrous acid will decompose before it can react with the amine. Furthermore, the diazonium salt itself is unstable at higher temperatures and can decompose back to the amine or react with water.[3][4]
-
Solution:
-
Ensure your reaction vessel is in a well-maintained ice/salt bath.
-
Add the sodium nitrite solution very slowly, dropwise, monitoring the internal temperature with a thermometer to ensure it does not exceed 5 °C.
-
Always use a freshly prepared solution of sodium nitrite.
-
-
-
Q: The reaction seems to have worked, but my yield is still poor. My main impurity appears to be 3-Hydroxy-8-methoxyquinoline. Why did this form?
A: The formation of the corresponding phenol is the most common side reaction in a Sandmeyer synthesis.[5]
-
Causality: The diazonium salt is susceptible to nucleophilic attack by water, which is abundant in the reaction medium. This reaction is often catalyzed by heat. If the Sandmeyer (CuBr) addition step is too slow or the temperature gets too high before the bromide displacement can occur, the hydrolysis side reaction will dominate.
-
Solution:
-
Prepare the solution of CuBr in HBr beforehand and have it ready.
-
Once diazotization is complete, add the cold diazonium salt solution to the heated CuBr solution promptly. Do not let the diazonium salt sit for extended periods, even in the cold.
-
Control the temperature of the CuBr solution carefully. Start at a moderate temperature (e.g., 50 °C) and only increase if the reaction (indicated by nitrogen evolution) is sluggish.
-
-
Issue 2: Difficulties During Scale-Up
-
Q: I'm scaling the reaction from 1g to 50g. During the sodium nitrite addition, the temperature is much harder to control. Why is this, and what can I do?
A: This is a classic surface-area-to-volume ratio problem.
-
Causality: As you increase the volume of a reaction, its ability to dissipate heat (related to surface area) does not increase as quickly as its ability to generate heat (related to volume). The diazotization reaction is exothermic, and on a larger scale, this heat can build up rapidly, leading to the decomposition issues mentioned above.
-
Solution:
-
Improve Heat Transfer: Use a jacketed reactor with a circulating chiller instead of a simple ice bath for precise temperature control.
-
Control Addition Rate: Use a syringe pump or an addition funnel for a slow, controlled, and consistent addition of the sodium nitrite solution. This is far more reliable than manual addition on a large scale.
-
Efficient Stirring: Ensure vigorous overhead mechanical stirring. A simple magnetic stir bar is often insufficient to maintain a homogenous temperature in a large flask.
-
-
-
Q: During the addition of the diazonium salt to the hot CuBr solution, the reaction foamed violently and overflowed. How can I prevent this?
A: The decomposition of the diazonium salt releases nitrogen gas (N₂). This is the driving force of the reaction but can be dangerous if not controlled.[4]
-
Causality: On a larger scale, the volume of gas produced is significant. A rapid, uncontrolled decomposition can lead to a dangerous pressure buildup and violent foaming.
-
Solution:
-
Headspace: Use a reaction vessel that is no more than half full to allow adequate headspace for gas evolution.
-
Controlled Addition: Add the diazonium salt solution to the CuBr solution portion-wise or via a controlled pump, not all at once.
-
Anti-Foam Agent: While not always necessary, a small amount of a high-boiling, inert anti-foam agent can be considered, but should be tested on a small scale first to ensure it doesn't complicate purification.
-
Temperature Control: Begin the CuBr solution at a slightly lower temperature (e.g., 45-50 °C) to moderate the initial rate of decomposition, and then slowly warm if needed.
-
-
Issue 3: Purification Challenges
-
Q: My crude product is a dark, oily residue that is difficult to purify by column chromatography.
A: Dark, tarry byproducts are common in Sandmeyer reactions, often due to radical side reactions or product degradation under acidic conditions at high temperatures.
-
Causality: Aryl radicals are intermediates in the Sandmeyer mechanism.[4] These can polymerize or participate in other undesired side reactions, leading to high molecular weight, colored impurities.
-
Solution:
-
Pre-Column Cleanup: Before chromatography, perform an acid-base workup. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer, leaving non-basic, tarry impurities in the organic layer. Separate the aqueous layer, basify it carefully with NaHCO₃ or dilute NaOH, and then re-extract your product back into an organic solvent.[6] This simple step can dramatically improve the quality of the material loaded onto the column.
-
Optimize Chromatography: Use a solvent system optimized by TLC. A common starting point for quinolines is a hexane/ethyl acetate gradient. If the product is streaking, try adding 0.5-1% triethylamine to the eluent to deactivate the acidic silica gel.
-
-
Caption: Troubleshooting decision tree for key synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the best source for the starting material, 3-Amino-8-methoxyquinoline?
-
A1: 3-Amino-8-methoxyquinoline is commercially available from several suppliers.[7] If you need to synthesize it, a common route is the reduction of 8-methoxy-3-nitroquinoline.
-
-
Q2: What are the critical safety precautions for this reaction?
-
A2: The primary hazard is the diazonium salt intermediate. While generally used in solution where they are safer, isolated, dry diazonium salts are shock-sensitive and can be explosive. Never attempt to isolate the diazonium salt. The reaction also evolves nitrogen gas, which can cause pressure buildup in a closed system. Always perform the reaction in a well-ventilated fume hood with an open or vented system.
-
-
Q3: Can I use CuCl or CuI instead of CuBr?
-
Q4: How can I monitor the reaction's progress?
-
A4: The disappearance of the starting amine (3-Amino-8-methoxyquinoline) can be monitored by Thin Layer Chromatography (TLC) or LCMS. The completion of the Sandmeyer step is often visibly apparent by the cessation of nitrogen gas evolution.
-
-
Q5: What analytical data confirms the final product structure?
-
A5: The structure should be confirmed using a combination of techniques:
-
¹H NMR: Look for the characteristic signals of the quinoline core protons and the methoxy group singlet. The substitution pattern will be evident from the coupling constants of the aromatic protons.
-
¹³C NMR: Will show the correct number of carbon signals for the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a monobrominated compound.
-
-
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. Researchers must conduct their own risk assessment and optimize conditions based on their specific laboratory setup and scale.
Part 1: Diazotization
-
In a flask equipped with an overhead stirrer and a thermometer, dissolve 3-Amino-8-methoxyquinoline (1.0 eq) in aqueous hydrobromic acid (48%, ~4-5 volumes).
-
Cool the resulting solution to 0-5 °C in an ice/salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The resulting solution contains the 8-methoxyquinoline-3-diazonium salt.
Part 2: Sandmeyer Reaction
-
In a separate, larger reaction vessel (e.g., a three-necked flask with a condenser), add copper(I) bromide (1.2 eq) to aqueous hydrobromic acid (48%, ~2-3 volumes).
-
Heat this copper bromide slurry to 60-70 °C with stirring.
-
Slowly and carefully, add the cold diazonium salt solution from Part 1 to the hot copper bromide solution. This can be done via an addition funnel.
-
Observe for vigorous nitrogen gas evolution. Control the addition rate to maintain a steady, non-violent effervescence.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until gas evolution ceases.
Part 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully basify the mixture by adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~8-9. Be cautious as this will release CO₂ if bicarbonate is used.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Data Summary
| Compound | Starting Material | Reagents | Typical Yield | Purity (Post-Column) |
| This compound | 3-Amino-8-methoxyquinoline | 1. NaNO₂, HBr2. CuBr | 65-80% | >98% (by HPLC/NMR) |
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 3-Amino-8-methoxyquinoline dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Bromo-8-methoxyquinoline and Other Haloquinolines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of this heterocyclic motif provides a powerful tool for modulating its therapeutic potential. Among the most effective modifications is the introduction of halogen atoms, which significantly influences the physicochemical properties—such as lipophilicity, electronic effects, and metabolic stability—and thereby alters the biological efficacy of the parent molecule.[1]
This guide provides an in-depth, objective comparison of the biological performance of bromo-substituted quinolines, with a focus on the 3-bromo-8-methoxyquinoline scaffold, against other haloquinolines (fluoro-, chloro-, and iodo-substituted). Drawing upon experimental data from diverse biological assays, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
The Crucial Role of Halogenation and Substitution Patterns in Quinoline Bioactivity
The principle of structure-activity relationships (SAR) dictates that the biological activity of a molecule is intrinsically linked to its chemical structure.[2][3] For the quinoline core, the type of halogen and its position on the ring system are critical determinants of its interaction with biological targets.
-
Electronegativity and Size: The properties of the halogen atom—from the small, highly electronegative fluorine to the large, more polarizable iodine—dramatically affect bond strengths, molecular conformation, and non-covalent interactions (e.g., halogen bonding) with protein targets.
-
Lipophilicity: Halogenation generally increases the lipophilicity of the quinoline scaffold, which can enhance its ability to cross biological membranes and reach intracellular targets.
-
Positional Isomerism: The specific position of the halogen (e.g., C3, C5, C7) and other substituents (like the methoxy group at C8) creates a unique electronic and steric profile, leading to differential binding affinities for enzymes and receptors. For instance, the methoxy group at the C8 position has been associated with potent anticancer effects.[4]
This guide will explore these principles through the lens of specific experimental data in key therapeutic areas.
Logical Relationship: Structure to Activity
Caption: The relationship between a haloquinoline's chemical structure and its biological activity.
Comparative Analysis of Anticancer Activity
Haloquinolines have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the substitution pattern.[1] Brominated quinolines, in particular, have demonstrated significant cytotoxic potential against various cancer cell lines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀) of various bromo- and other halo-substituted quinolines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions. The inclusion of multiple bromine atoms often appears to enhance cytotoxic effects.[4]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [4] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (rat glioblastoma) | Not specified | [4] |
| 6,8-dibromo-5-nitroquinoline | HT29 (human colon adenocarcinoma) | 26.2 | [4] |
| 6,8-dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [4] |
| 5,7-dibromo-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 5.4 mg/mL | [5] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | A549 (human lung carcinoma) | Not specified | [5] |
Mechanism of Action: Topoisomerase Inhibition and Apoptosis
The anticancer effects of many quinoline derivatives are attributed to their ability to interfere with critical cellular processes.
-
Topoisomerase Inhibition: Certain brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have been shown to inhibit human topoisomerase I.[4] This enzyme is vital for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately triggers cell death.
-
Apoptosis Induction: Compounds like 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have been confirmed to induce apoptosis, or programmed cell death, as evidenced by DNA laddering assays.[4] This is a key mechanism for eliminating cancerous cells.
Comparative Analysis of Antimicrobial Activity
The quinoline core is famously the basis for the fluoroquinolone class of antibiotics, which are potent inhibitors of bacterial DNA synthesis.[6][7] However, bromo-, chloro-, and iodo-substituted quinolines also exhibit significant antimicrobial properties, particularly against Gram-positive bacteria.[1][8]
Quantitative Comparison of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial potency. The table below presents MIC values for various haloquinolines against representative bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA (clinical isolate) | 0.049 - 0.097 | [8] |
| Quinoline-based hybrid 7b | Staphylococcus aureus | 2 | [9] |
| Quinoline-based hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |
| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [10] |
| Quinolinequinone QQ6 | Staphylococcus epidermidis (resistant) | 2.44 - 9.76 | [10] |
Note: Data for this compound was not specifically available in the reviewed literature. The presented data is for a variety of halo-substituted quinoline derivatives to illustrate the comparative potential.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of antimicrobial action for quinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and repair.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.
Haloquinolines bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[12] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which triggers the SOS response and ultimately results in cell death.[11] Fluoroquinolones are well-studied in this regard, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[7][12]
Caption: Haloquinoline inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are detailed, standardized protocols for the key biological assays discussed in this guide.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring mitochondrial metabolic activity.[1]
Materials:
-
Target cancer cell lines (e.g., HT29, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Haloquinoline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the haloquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[8]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Haloquinoline compounds dissolved in DMSO
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock haloquinoline solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compounds to their final test concentrations.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Conclusion and Future Perspectives
The available evidence strongly supports the potential of haloquinolines as a versatile scaffold for the development of novel therapeutic agents. While fluoroquinolines are established antibiotics, the data indicates that bromo-, iodo-, and chloro-substituted quinolines also possess potent biological activities that warrant further investigation.
-
Anticancer Potential: Brominated quinolines, particularly those with multiple halogen substitutions and a C8-methoxy or hydroxyl group, show significant promise as anticancer agents, often acting through topoisomerase inhibition and apoptosis induction.[4]
-
Antimicrobial Spectrum: While many novel haloquinolines show strong activity against Gram-positive bacteria, including resistant strains like MRSA, further optimization is needed to broaden their spectrum to include Gram-negative pathogens.[8][9]
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of quinolines with systematic variations in halogen type and position. Future research should focus on synthesizing and testing libraries of compounds, such as 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodo-8-methoxyquinoline, in standardized biological assays. Such studies would provide invaluable SAR data, enabling the rational design of next-generation haloquinoline-based drugs with enhanced potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The chemical and biological aspects of fluoroquinolones: reality and dreams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Organic Chemist's Guide to Quinoline Functionalization: A Comparative Analysis of 3-Bromo vs. 6-Bromoquinoline Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its unique electronic properties and versatile functionalization potential make it a privileged heterocyclic motif. Among the various strategies for elaborating the quinoline core, palladium-catalyzed cross-coupling reactions of bromoquinoline isomers are paramount. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 3-bromoquinoline and 6-bromoquinoline. By understanding the subtle yet significant differences in their reactivity, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions, improved yields, and streamlined access to complex molecular targets.
The Quinoline Core: An Electronic Dichotomy
The quinoline ring system is a fusion of a benzene ring and a pyridine ring, creating a molecule with distinct electronic characteristics. The nitrogen atom in the pyridine ring is electronegative, rendering this ring electron-deficient. In contrast, the carbocyclic benzene ring is comparatively electron-rich. This electronic dichotomy governs the reactivity of substituents at different positions around the quinoline nucleus.
Electrophilic aromatic substitution, for instance, predictably occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions. Conversely, nucleophilic aromatic substitution is favored on the electron-deficient pyridine ring, with the C2 and C4 positions being the most activated. When considering palladium-catalyzed cross-coupling reactions, the electronic nature of the carbon-bromine (C-Br) bond plays a crucial role in the rate-determining oxidative addition step.
Reactivity in Palladium-Catalyzed Cross-Coupling: A Tale of Two Positions
The central question for synthetic chemists is which bromo-isomer, 3-bromoquinoline or 6-bromoquinoline, will exhibit greater reactivity in popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The answer lies in the electronic environment of the C3 and C6 positions.
The 3-position is situated on the electron-deficient pyridine ring. While the nitrogen atom's electron-withdrawing effect is felt throughout this ring, the effect is most pronounced at the C2 and C4 positions. The C3 position is less electron-deficient in comparison.
The 6-position , located on the benzene ring, is in a more electron-rich environment. The reactivity of a C-Br bond in palladium-catalyzed cross-coupling is enhanced by a more electron-deficient carbon center, as this facilitates the oxidative addition of the palladium(0) catalyst. Based on this principle, it is generally anticipated that the C-Br bond at the 3-position of quinoline will be more reactive than the C-Br bond at the 6-position.
While direct kinetic competition studies are not extensively reported in the literature, a comparative analysis of successful reaction protocols for each isomer supports this hypothesis. Reactions involving 3-bromoquinoline often proceed under milder conditions or with lower catalyst loadings compared to those reported for 6-bromoquinoline.
Visualizing the Electronic Landscape
Caption: Electronic landscape of the quinoline ring system.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The performance of 3-bromoquinoline and 6-bromoquinoline in this reaction provides a practical measure of their relative reactivity.
| Feature | 3-Bromoquinoline | 6-Bromoquinoline |
| Position | Pyridine Ring (Electron-Deficient) | Benzene Ring (Electron-Rich) |
| Electronic Character | Moderately Electron-Deficient | Electron-Rich |
| Predicted Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand |
| Typical Base | K₂CO₃, Na₂CO₃, K₃PO₄ | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 90-110 °C |
| General Observation | Often proceeds efficiently with standard catalyst systems. | May require more specialized ligands or higher temperatures for optimal yields. |
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals. Similar to the Suzuki coupling, the oxidative addition step is critical.
| Feature | 3-Bromoquinoline | 6-Bromoquinoline |
| Position | Pyridine Ring (Electron-Deficient) | Benzene Ring (Electron-Rich) |
| Electronic Character | Moderately Electron-Deficient | Electron-Rich |
| Predicted Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand |
| Typical Ligand | XPhos, Xantphos, BINAP | XPhos, Xantphos, RuPhos |
| Typical Base | NaOtBu, K₃PO₄, LiHMDS | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-110 °C | 90-120 °C |
| General Observation | Generally couples efficiently with a range of amines. | May require more electron-rich and bulky ligands to facilitate oxidative addition. |
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline[1]
Caption: Experimental workflow for the Suzuki coupling of 3-bromoquinoline.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 6-Bromoquinoline[2]
Step-by-Step Procedure:
-
In a round-bottom flask, combine 6-bromoquinoline (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[1]
-
Add toluene (8 mL) and ethanol (2 mL), followed by a 2M aqueous solution of sodium carbonate (2.0 mL).[1]
-
Degas the mixture by bubbling argon through the solution for 15 minutes.[1]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 6-Bromoquinoline[3]
Caption: Experimental workflow for the Buchwald-Hartwig amination of 6-bromoquinoline.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[2]
-
Add the 6-bromoquinoline derivative (1.0 equiv) and the desired amine (1.2 equiv).[2]
-
Add anhydrous, degassed toluene via syringe.[2]
-
Seal the tube and heat the reaction mixture to 90-110 °C.[2]
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Conclusion
The comparative analysis of 3-bromoquinoline and 6-bromoquinoline reactivity in palladium-catalyzed cross-coupling reactions reveals a nuanced landscape governed by the electronic properties of the quinoline core. The C-Br bond at the more electron-deficient 3-position is generally more susceptible to oxidative addition, leading to higher reactivity compared to the C-Br bond at the 6-position. This understanding allows chemists to tailor their reaction conditions—including catalyst, ligand, base, and temperature—to achieve optimal outcomes for each isomer. For challenging couplings, or when milder conditions are required, 3-bromoquinoline may be the preferred starting material. However, with the appropriate choice of a modern, highly active catalyst system, 6-bromoquinoline remains a viable and valuable building block for the synthesis of a diverse range of functionalized quinoline derivatives. This guide serves as a foundational resource for researchers to navigate the intricacies of quinoline chemistry and accelerate their discovery programs.
References
A Comparative Guide to the Structure-Activity Relationship of 8-Methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 8-methoxyquinoline has emerged as a particularly versatile core, lending itself to a wide array of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 8-methoxyquinoline analogs across three critical therapeutic areas: oncology, infectious diseases, and malaria. By dissecting the impact of specific structural modifications on biological function, we aim to provide actionable insights for the rational design of next-generation therapeutics.
The 8-Methoxyquinoline Core: A Foundation for Diverse Bioactivity
The 8-methoxyquinoline scaffold consists of a bicyclic aromatic system with a methoxy group at the C8 position. This seemingly simple substitution has profound effects on the molecule's electronic and steric properties, influencing its ability to interact with biological targets. The methoxy group can act as a hydrogen bond acceptor and its position on the quinoline ring can direct further substitutions, allowing for fine-tuning of the molecule's pharmacological profile.
Anticancer Activity: Targeting Key Signaling Pathways
8-Methoxyquinoline analogs have demonstrated significant potential as anticancer agents, with activity observed against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4][5][6]
Structure-Activity Relationship Insights
The anticancer activity of 8-methoxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
Substitutions at C4 and C6: The presence of a methyl group at the C4 position and a methoxy group at the C6 position, in conjunction with an amino group at C8, forms a potent pharmacophore. Further derivatization of the C8-amino group can dramatically enhance cytotoxicity. For instance, the introduction of a (2-furanylmethyl)amino group at the C8 position of a 6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline scaffold resulted in a compound with an exceptionally low IC50 value of 16 ± 3 nM against T47D breast cancer cells.[7]
-
Halogenation: The addition of bromine atoms to the quinoline core can significantly enhance anticancer activity. For example, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline derivative displayed potent inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL.[8] This suggests that the electron-withdrawing nature and steric bulk of halogens can contribute to target binding.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings can modulate the anticancer profile. While some heterocyclic substitutions can enhance activity, others may lead to a decrease in potency, highlighting the importance of the specific heterocycle and its point of attachment.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative 8-methoxyquinoline analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 16 ± 3 nM | [7] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Glioblastoma) | 9.6 µg/mL | [8] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (Cervical) | 5.45 µg/mL | [8] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Colon) | 7.8 µg/mL | [8] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HCT116 (Colon) | 5.64 ± 0.68 µM | [9] |
| 4,7-disubstituted 8-methoxyquinazoline derivative (18B) | HepG2 (Liver) | 23.18 ± 0.45 µM | [9] |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling cascade.[2][4][5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][3] 8-Methoxyquinoline analogs can act as dual mTORC1 and mTORC2 inhibitors, effectively shutting down the entire mTOR kinase-dependent functions and preventing the feedback activation of the PI3K/Akt pathway.[2] This disruption of the signaling cascade ultimately leads to the induction of apoptosis in cancer cells.
Caption: Inhibition of mTORC1 and mTORC2 by 8-methoxyquinoline analogs blocks downstream signaling, leading to decreased cell proliferation and increased apoptosis.
Antimicrobial Activity: A Broad Spectrum of Action
8-Methoxyquinoline and its derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[8][10][11] Their mechanism of action is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function.[12]
Structure-Activity Relationship Insights
The antimicrobial potency of 8-methoxyquinoline analogs can be modulated by various structural modifications.
-
Substitutions at C2 and C4: The introduction of bulky heterocyclic moieties at the C2 position of an 8-methoxy-4-methylquinoline core can significantly enhance antibacterial activity. For example, the conversion of Schiff bases at the C2-amino position into azetidinone and thiazolidinone congeners increases the inhibitory action against various pathogens.[13]
-
Halogenation: The presence of electron-withdrawing groups, such as halogens, on the quinoline ring can enhance antimicrobial activity. For instance, an 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivative with two bromo groups at the C5 and C7 positions emerged as a highly potent compound against tested strains.[14]
-
Comparison with 5-Nitro-8-Methoxyquinoline: Interestingly, the parent 8-methoxyquinoline has been shown to exhibit stronger antifungal and antibacterial activity than its 5-nitro derivative against several strains, including Aspergillus flavus, Bacillus subtilis, and Salmonella typhi.[8] This suggests that the electron-donating methoxy group is more favorable for antimicrobial activity in this context than the electron-withdrawing nitro group.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 8-methoxyquinoline analogs against various microbial strains.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-methoxyphenyl)-1'-azetidinyl)quinoline | S. aureus | 3.125 | [13] |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-methoxyphenyl)-1'-azetidinyl)quinoline | B. subtilis | 6.25 | [13] |
| 8-Methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-methoxyphenyl)-1'-azetidinyl)quinoline | E. coli | 6.25 | [13] |
| 7-methoxyquinoline derivative (3l) | E. coli | 7.812 | [11] |
| 7-methoxyquinoline derivative (3l) | C. albicans | 31.125 | [11] |
Antimalarial Activity: A Continuing Legacy
The quinoline core is historically significant in the fight against malaria, with quinine and chloroquine being cornerstone therapies. 8-Methoxyquinoline analogs continue this legacy, showing promise against Plasmodium falciparum, the deadliest species of malaria parasite.
Structure-Activity Relationship Insights
The antimalarial efficacy of 8-methoxyquinoline derivatives is intricately linked to their structural features.
-
The 6-Methoxy Group: The presence of a methoxy group at the C6 position is a common feature in many active 8-aminoquinoline antimalarials and is considered to enhance activity.[15]
-
Substitutions at C5: The introduction of alkoxy or aralkoxy groups at the C5 position of 8-amino-6-methoxyquinoline derivatives can lead to compounds that are an order of magnitude more potent than the parent compound, primaquine, against P. falciparum.[16]
-
Aryl Substitutions: In the context of 2-arylvinylquinolines, the presence of a methoxy group at the C6 position generally improves potency compared to an unsubstituted analog.[15]
-
Side Chain Modifications: The nature of the side chain at the C8-amino group is critical for activity. Modifications to this side chain can significantly impact the compound's ability to inhibit hematin polymerization, a crucial process for parasite survival.[16]
Comparative Antiplasmodial Data
The following table provides a comparison of the in vitro antiplasmodial activity of various quinoline analogs. While not all are 8-methoxy derivatives, they provide valuable SAR context.
| Compound/Analog | P. falciparum Strain | IC50 Value | Reference |
| 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276) | - | - | [17] |
| 5-alkoxy-8-amino-6-methoxyquinoline derivatives | Multiple | 50-100 nM (average) | [16] |
| 6-Chloro-2-(4-nitrostyryl)quinoline | Dd2 (CQ-resistant) | 28.6 ± 0.9 nM | [15] |
| Quinoline-furanone hybrid (5g) | K1 (CQ-resistant) | <5 µg/mL | [18] |
Experimental Protocols: Ensuring Scientific Rigor
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are essential. Below are overviews of the key assays used to evaluate the biological activities of 8-methoxyquinoline analogs.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 8-methoxyquinoline analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT assay for determining the cytotoxicity of 8-methoxyquinoline analogs.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial dilutions of the 8-methoxyquinoline analog in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow of the broth microdilution assay for determining the MIC of 8-methoxyquinoline analogs.
In Vitro Antiplasmodial Activity Assay
The SYBR Green I-based fluorescence assay is a common method for assessing the in vitro antiplasmodial activity of compounds against P. falciparum.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum in human red blood cells.
-
Compound Treatment: Add serial dilutions of the 8-methoxyquinoline analog to a 96-well plate containing the parasitized red blood cells.
-
Incubation: Incubate the plate for 72 hours under conditions that support parasite growth.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasite DNA.
-
Data Analysis: Calculate the percentage of parasite growth inhibition compared to untreated controls and determine the IC50 value.
Caption: Workflow of the SYBR Green I-based assay for determining the antiplasmodial activity of 8-methoxyquinoline analogs.
Conclusion and Future Directions
The 8-methoxyquinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore the versatility of this chemical core. The structure-activity relationships discussed in this guide highlight key structural modifications that can be exploited to enhance potency and selectivity for anticancer, antimicrobial, and antimalarial applications.
Future research should focus on a multi-pronged approach:
-
Synthesis of Novel Analogs: The design and synthesis of new derivatives with diverse substitutions will continue to be a crucial driver of discovery.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will enable more rational drug design.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 8-methoxyquinoline analogs.
References
- 1. townsendletter.com [townsendletter.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and ¹H NMR Validation of 3-Bromo-8-methoxyquinoline
For researchers and professionals in drug development, the precise synthesis and unambiguous structural confirmation of heterocyclic compounds are paramount. 3-Bromo-8-methoxyquinoline is a key building block in medicinal chemistry, and its purity is critical for the successful synthesis of more complex pharmaceutical agents. This guide provides an in-depth comparison of synthetic strategies and a detailed protocol for the validation of this compound using ¹H NMR spectroscopy.
Introduction to this compound
This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Quinolines and their derivatives are of significant interest in pharmaceutical chemistry due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties[1]. The introduction of a bromine atom at the 3-position and a methoxy group at the 8-position creates a versatile scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents.
Synthesis of this compound: A Comparative Overview
The synthesis of brominated quinolines can be achieved through various methods, primarily involving the electrophilic bromination of a quinoline core. The choice of starting material and reaction conditions is crucial for achieving the desired regioselectivity.
Method 1: Direct Bromination of 8-Methoxyquinoline
A common approach is the direct bromination of 8-methoxyquinoline using a brominating agent such as molecular bromine (Br₂). The methoxy group at the 8-position is an activating group, directing electrophilic substitution to the benzene ring portion of the quinoline, typically at the 5 and 7-positions[1][2]. However, achieving selective bromination at the 3-position on the pyridine ring often requires specific reaction conditions to overcome the deactivating effect of the nitrogen atom.
Method 2: Synthesis from a Pre-functionalized Precursor
An alternative strategy involves starting with a precursor that already contains a substituent at the 3-position which can be converted to a bromine atom. This multi-step approach can offer better control over regioselectivity.
For the purpose of this guide, we will focus on a plausible direct bromination approach, optimized for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established methods for the bromination of quinoline derivatives[1][3].
Materials:
-
8-Methoxyquinoline
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (initiator)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methoxyquinoline (1 equivalent) in CCl₄ or CH₃CN.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
¹H NMR Validation: The Fingerprint of this compound
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton, allowing for the confirmation of the desired product and the identification of any impurities.
Predicted ¹H NMR Spectrum of this compound
The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| H-2 | ~8.9 | d | J ≈ 2.0 | 1H |
| H-4 | ~8.1 | d | J ≈ 2.0 | 1H |
| H-5 | ~7.4 | dd | J ≈ 8.0, 1.0 | 1H |
| H-6 | ~7.3 | t | J ≈ 8.0 | 1H |
| H-7 | ~7.0 | dd | J ≈ 8.0, 1.0 | 1H |
| OCH₃ | ~4.0 | s | - | 3H |
Causality behind the Predicted Chemical Shifts:
-
H-2 and H-4: These protons are on the pyridine ring, adjacent to the electronegative nitrogen atom, which deshields them, causing them to appear at a high chemical shift (downfield). The bromine at the 3-position will further influence their environment. They are expected to appear as doublets due to coupling with each other.
-
H-5, H-6, and H-7: These protons are on the benzene ring. The methoxy group at the 8-position is electron-donating, which shields these protons to some extent, causing them to appear more upfield compared to the pyridine ring protons.
-
OCH₃: The protons of the methoxy group are in a shielded environment and will appear as a sharp singlet.
Comparative ¹H NMR Analysis: Differentiating Product from Starting Material and Byproducts
A critical aspect of validation is to compare the obtained spectrum with that of the starting material and potential side products.
| Compound | Key ¹H NMR Signals (CDCl₃) |
| 8-Methoxyquinoline (Starting Material) | Presence of a signal for H-3 (a doublet of doublets around 7.4 ppm). Absence of the distinct, sharp doublets for H-2 and H-4 characteristic of the 3-bromo product. |
| 5-Bromo-8-methoxyquinoline (Potential Byproduct) | ¹H NMR (400 MHz, CDCl₃) δ: 8.91 (dd, J=4.0, 1.2 Hz, 1H, H-2), 8.43 (dd, J=8.4, 1.6 Hz, 1H, H-4), 7.66 (d, J=8.4 Hz, 1H, H-6), 7.49 (dd, J=8.4, 4.0 Hz, 1H, H-3), 6.87 (d, J=8.4 Hz, 1H, H-7), 4.04 (s, 3H, OCH₃)[1]. |
| 7-Bromo-8-methoxyquinoline (Potential Byproduct) | The aromatic signals would show a different splitting pattern due to the different positions of the bromine and protons. |
| 5,7-Dibromo-8-methoxyquinoline (Potential Byproduct) | ¹H NMR (400 MHz, CDCl₃) δ: 9.00 (dd, J=3.2, 1.6 Hz, 1H, H-2), 8.52 (dd, J=8.0, 1.6 Hz, 1H, H-4), 8.02 (s, 1H, H-6)[2]. The absence of signals for H-5 and H-7, and a singlet for H-6 would be characteristic. |
By carefully analyzing the chemical shifts, splitting patterns, and integration values, a researcher can confidently confirm the synthesis of the desired this compound and assess its purity.
Visualizing the Workflow and Structure
To further clarify the process, the following diagrams illustrate the synthesis workflow and the molecular structure with proton assignments.
Caption: Synthesis workflow for this compound.
Caption: Structure of this compound with proton labels.
Conclusion
The successful synthesis of this compound is a crucial step in the development of novel pharmaceuticals. This guide provides a comprehensive overview of a reliable synthetic protocol and, most importantly, a detailed methodology for its validation using ¹H NMR spectroscopy. By understanding the expected spectral features and comparing them against potential impurities, researchers can ensure the quality and identity of their synthesized compounds, paving the way for further discoveries in drug development.
References
A Comparative Guide to the Anticancer Potential of Bromoquinoline Isomers
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Its rigid, planar, and aromatic nature makes it an ideal framework for developing therapeutic agents that can interact with key biological targets like DNA and protein kinases.[3][4] The introduction of a bromine atom onto this scaffold profoundly modulates its electronic properties and steric profile, often enhancing its biological efficacy. This guide provides a comparative analysis of bromoquinoline isomers, synthesizing in vitro and in vivo data to elucidate their structure-activity relationships (SAR), mechanisms of action, and overall potential as next-generation anticancer agents.
Part 1: Comparative In Vitro Anticancer Activity
The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell proliferation by 50%, serves as the primary metric for potency. Studies consistently show that the position and number of bromine substituents, along with the presence of other functional groups, dramatically influence the antiproliferative activity of the quinoline core.
For instance, the parent 8-hydroxyquinoline shows minimal anticancer activity, underscoring the necessity of ring substitution.[5] The introduction of bromine atoms, however, significantly boosts cytotoxicity. A comparative study on 8-hydroxyquinoline derivatives revealed that 5,7-dibromo-8-hydroxyquinoline is markedly more potent than its mono-bromo counterparts, 7-bromo-8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline, against various cancer cell lines.[5][6]
Furthermore, the interplay between bromine and other substituents can lead to synergistic enhancements in activity. While 6,8-dibromoquinoline is inactive, the addition of a nitro group at the C-5 position to create 6,8-dibromo-5-nitroquinoline results in a compound with remarkable inhibitory activity.[7][8] Similarly, 6-bromo-5-nitroquinoline has demonstrated potent antiproliferative effects and the ability to induce apoptosis.[9]
Table 1: Comparative Anticancer Activity (IC50) of Bromoquinoline Derivatives
| Compound | Structure | C6 (Rat Glioma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo-substitution | 30.6 | 20.4 | 23.6 | [6] |
| 5-Bromo-8-hydroxyquinoline | 5-bromo substitution | 58.6 | 69.4 | 78.2 | [6] |
| 7-Bromo-8-hydroxyquinoline | 7-bromo substitution | 96.6 | 108.2 | 123.1 | [6] |
| 6,8-Dibromo-5-nitroquinoline | 6,8-dibromo, 5-nitro | 50.0 | 24.1 | 26.2 | [7] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Poly-substituted | 15.4 | 26.4 | 15.0 | [7] |
| 5-Fluorouracil (Reference Drug) | Reference Drug | ~258.3 | ~240.8 | ~249.4 | [7] |
Note: IC50 values were converted from µg/mL to µM for standardization where necessary. The data clearly illustrates that di-bromination and synergistic substitution with nitro or methoxy groups lead to significantly higher potency compared to mono-bromination.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality behind this choice is that viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Part 2: Unraveling the Mechanisms of Action
The anticancer efficacy of bromoquinolines stems from their ability to interfere with multiple, critical cellular processes. The primary mechanisms identified involve direct interaction with DNA and inhibition of key signaling enzymes.
The planar aromatic structure of the quinoline ring system is well-suited for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix.[10][11] This insertion distorts the DNA structure, interfering with fundamental processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][12]
Many bromoquinoline derivatives elevate this effect by also inhibiting DNA topoisomerases. These are essential enzymes that manage DNA topology during replication by cutting and resealing the DNA backbone.[7] Inhibition of Topoisomerase I (Topo I), for instance, leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the replication phase, triggering cell death.[13] Notably, compounds like 5,7-dibromo-8-hydroxyquinoline have been confirmed as potent inhibitors of human Topoisomerase I.[7][14]
Caption: Inhibition of Topoisomerase I by bromoquinoline isomers.
Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and metastasis.[15] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinoline scaffold is a well-established pharmacophore for designing potent and selective kinase inhibitors.[16] Bromoquinoline derivatives have been investigated as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Src, and Pim-1 kinase, which are frequently overactive in cancer.[1][3] By blocking the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby halting the pro-survival signaling cascade.
Ultimately, whether acting through DNA damage or kinase inhibition, the most effective bromoquinoline isomers converge on the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic mitochondrial pathway. Evidence from multiple studies confirms that active bromoquinolines can trigger apoptosis, as demonstrated by DNA laddering assays, an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 protein ratio, and the activation of executioner caspases.[7][9][17]
Caption: The intrinsic pathway of apoptosis induced by bromoquinolines.
Part 3: Structure-Activity Relationship (SAR) Analysis
The comparative data reveals clear SAR trends that are critical for guiding the rational design of future anticancer agents.
-
Necessity of Substitution : Unsubstituted quinoline scaffolds generally exhibit weak to no antiproliferative activity. The addition of functional groups is essential to impart cytotoxicity.[5]
-
Impact of Bromine : The introduction of bromine atoms is a highly effective strategy for enhancing anticancer activity.[5] This is likely due to bromine's ability to increase lipophilicity (aiding cell membrane penetration) and act as a directed hydrogen bond acceptor, improving target binding.
-
Positional and Quantitative Effects : The position of the bromine atom significantly matters. For 8-hydroxyquinolines, activity generally follows the trend: 5,7-dibromo > 5-bromo > 7-bromo.[6] This indicates that both the electronic effects and the steric hindrance at specific positions influence target interaction.
-
Synergistic Substitutions : The anticancer potency of bromoquinolines can be dramatically amplified by the presence of other electron-withdrawing or strategically placed groups. The addition of a nitro group at the C-5 position can switch an inactive dibromoquinoline into a highly potent agent.[7] Similarly, hydroxyl groups (e.g., at C-8) and methoxy groups can significantly contribute to the overall activity, likely by forming key hydrogen bonds with the target protein or DNA.[7][14]
Part 4: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for key experiments described in this guide.
This protocol is adapted from standard cell biology methodologies.[1]
-
Cell Seeding : Culture cancer cells to ~80% confluency. Harvest the cells using trypsin-EDTA, neutralize, and count them using a hemocytometer. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation : Prepare a 10 mM stock solution of each bromoquinoline isomer in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment : Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol is based on the principle that Topo I relaxes supercoiled plasmid DNA.[7][14]
-
Reaction Setup : In a microcentrifuge tube, prepare the reaction mixture: 10X Topo I assay buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pHOT1), the bromoquinoline compound at various concentrations, and 1 unit of human Topoisomerase I. Adjust the final volume with sterile water.
-
Controls : Prepare a "no enzyme" control (supercoiled DNA only), a "relaxed" control (DNA + enzyme, no compound), and a positive inhibitor control (e.g., Camptothecin).
-
Incubation : Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination : Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis : Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the DNA forms are well-separated.
-
Visualization : Visualize the DNA bands under UV light. The supercoiled form (form I) runs faster than the relaxed form (form II).
-
Interpretation : An effective inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a prominent band corresponding to the supercoiled form, similar to the "no enzyme" control.
Conclusion
The comparative analysis of bromoquinoline isomers reveals a promising class of compounds with significant anticancer potential. The structure-activity relationship is finely tuned, with the position and number of bromine atoms, in synergy with other functional groups, dictating the ultimate potency. The primary mechanisms of action involve a dual assault on cancer cells through DNA intercalation/topoisomerase inhibition and the disruption of critical kinase signaling pathways, both of which culminate in apoptotic cell death. In particular, poly-substituted derivatives like 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline stand out as lead candidates for further preclinical and in vivo evaluation.[6][7] Future research should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these potent isomers to translate their in vitro efficacy into viable clinical therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijabbr.com [ijabbr.com]
- 12. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Brominated Quinolines and Approved Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of substituted quinoline derivatives, with a focus on their potential as antifungal agents, benchmarked against established, clinically approved antifungal drugs. While direct experimental data for 3-Bromo-8-methoxyquinoline is limited in publicly accessible literature, this document synthesizes findings from closely related brominated and methoxy-substituted quinolines to project potential efficacy and mechanisms of action. We will draw comparisons with leading azole antifungal drugs, providing a framework for researchers to evaluate this chemical scaffold for further development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties[1][2][3][4]. The functionalization of the quinoline core, particularly through halogenation and the addition of methoxy groups, allows for the fine-tuning of its physicochemical properties and biological target specificity[4][5]. This guide explores the antifungal potential of this scaffold, exemplified by potent derivatives identified in recent studies, and contrasts their performance with that of established antifungal therapies.
Mechanistic Landscape: Two Divergent Approaches to Fungal Inhibition
A key aspect of drug development is understanding the mechanism of action (MoA). The quinoline derivatives and the comparator azole drugs represent two distinct and well-established antifungal strategies.
Putative Mechanism of Quinoline Derivatives: Direct Membrane Disruption
Recent studies on potent antifungal quinoline derivatives suggest a mechanism involving the direct disruption of the fungal cell membrane. For instance, the highly active derivative Ac12, a trifluoromethyl-substituted quinolinol, was found to induce abnormal morphology in the cell membranes of pathogenic fungi, leading to increased permeability and the subsequent leakage of essential cellular contents[6]. This action is rapid and typically fungicidal.
This proposed mechanism is visualized in the workflow below, which outlines how membrane integrity is compromised.
Caption: Proposed mechanism of antifungal quinoline derivatives.
Mechanism of Azole Antifungals: Ergosterol Synthesis Inhibition
Approved azole drugs, such as Fluconazole and Voriconazole, function by inhibiting a critical enzyme in the fungal cell membrane's biosynthetic pathway: lanosterol 14α-demethylase[7][8]. This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of fungal membranes[9]. Depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound proteins, ultimately leading to a fungistatic effect[8][10].
The signaling pathway for azole antifungals is depicted below.
Caption: Mechanism of action for azole antifungal drugs.
Comparative Efficacy: In Vitro Data Analysis
To provide a quantitative comparison, we have compiled efficacy data for a representative antifungal quinoline derivative (Ac12) and the approved drug Voriconazole against key fungal pathogens. Voriconazole is a broad-spectrum triazole antifungal agent used to treat invasive fungal infections.
| Compound | Fungal Species | Efficacy Metric | Value (µg/mL) | Reference |
| Quinoline Ac12 | Sclerotinia sclerotiorum | EC₅₀ | 0.52 | [6] |
| Quinoline Ac12 | Botrytis cinerea | EC₅₀ | 0.50 | [6] |
| Voriconazole | Aspergillus fumigatus | MIC | 0.25 - 1.0 | [11] |
| Voriconazole | Candida albicans | MIC | ≤0.12 - 0.5 | [11] |
| Azoxystrobin | S. sclerotiorum & B. cinerea | EC₅₀ | >30 | [6] |
| 8-hydroxyquinoline | S. sclerotiorum & B. cinerea | EC₅₀ | 2.12 - 5.28 | [6] |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Analysis of Efficacy Data: The data indicates that the quinoline derivative Ac12 demonstrates potent antifungal activity against plant pathogenic fungi, with EC₅₀ values in the sub-microgram per milliliter range[6]. Notably, its efficacy against these specific fungi was significantly greater than that of the commercial fungicide azoxystrobin and the parent compound 8-hydroxyquinoline[6].
Voriconazole shows very high potency against clinically relevant human pathogens like Aspergillus and Candida species, with MIC values also in the sub-microgram range[11]. While the target organisms in these datasets differ, the low concentration required for inhibition by both compounds underscores the potential of the quinoline scaffold. A direct head-to-head study against the same panel of human and plant pathogens would be required for a definitive comparison.
Experimental Methodologies: Assessing Antifungal Efficacy
The data presented above is typically generated using standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI). Below is a representative workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Workflow: Broth Microdilution MIC Assay
Caption: Standard workflow for an antifungal broth microdilution assay.
Step-by-Step Protocol: Broth Microdilution Assay
-
Inoculum Preparation: The fungal species of interest is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in culture medium (e.g., RPMI-1640) to achieve the final target concentration.
-
Compound Dilution: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) to create a high-concentration stock. A 2-fold serial dilution series is then prepared across a 96-well microtiter plate using the culture medium.
-
Inoculation: A volume of the standardized fungal inoculum is added to each well of the microtiter plate, including a positive control (no drug) and a negative control (no fungus).
-
Incubation: The plate is sealed or covered and incubated under appropriate conditions (e.g., 35°C) for a period of 24 to 48 hours, depending on the growth rate of the fungus.
-
Result Determination: After incubation, the plate is examined. The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed by eye or with a spectrophotometer by measuring optical density.
Conclusion and Future Directions
The quinoline scaffold represents a promising area for the discovery of new antifungal agents. While specific data on this compound is not yet prevalent, related compounds demonstrate potent efficacy, potentially through a fungicidal mechanism of direct membrane disruption that is distinct from the fungistatic action of widely used azole drugs[6][7].
The comparative data suggests that optimized quinoline derivatives can achieve a potency comparable to that of approved drugs, although against different organisms[6][11]. This highlights a critical path for future research:
-
Synthesis and Screening: Synthesize this compound and a library of related analogues to systematically explore the structure-activity relationship (SAR).
-
Head-to-Head Comparison: Conduct direct comparative studies of these novel quinolines against a broad panel of clinically relevant fungi (Candida spp., Aspergillus spp., Cryptococcus neoformans) alongside approved drugs like Voriconazole.
-
Mechanism Elucidation: Perform detailed mechanistic studies to confirm whether membrane disruption is the primary MoA and to identify the specific molecular targets.
-
Toxicology: Evaluate the cytotoxicity of lead compounds against mammalian cell lines to establish a therapeutic index.
By pursuing these research avenues, the potential of this compound and other related derivatives as next-generation antifungal agents can be fully elucidated.
References
- 1. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Mechanisms of Bromo-Methoxyquinoline Derivatives as Anticancer Agents
This guide provides a comparative analysis of the in vitro mechanistic studies of bromo-methoxyquinoline derivatives, with a focus on their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the structure-activity relationships, cytotoxic effects, and molecular mechanisms of these compounds. We will delve into the experimental data that underpins our understanding of how substitutions on the quinoline scaffold influence their biological activity.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology for their ability to interact with various biological targets, leading to effects such as the induction of apoptosis, cell cycle arrest, and interference with crucial signaling pathways that drive tumor growth.[1][3][4] The introduction of bromine atoms and methoxy groups to the quinoline structure can profoundly modulate its physicochemical properties and biological activity, making bromo-methoxyquinoline derivatives a fertile ground for the discovery of novel anticancer compounds.[5][6][7]
This guide will focus on comparing derivatives based on their substitution patterns, their efficacy against various cancer cell lines, and their elucidated mechanisms of action, supported by robust in vitro experimental data.
Comparative Cytotoxicity and Structure-Activity Relationship (SAR)
The anticancer potential of bromo-methoxyquinoline derivatives is highly dependent on the position and number of bromo and methoxy substituents. In vitro studies against a panel of human cancer cell lines provide the primary evidence for their cytotoxic potency, typically measured as the half-maximal inhibitory concentration (IC50).
A key observation from structure-activity relationship (SAR) studies is that the presence of a hydroxyl or methoxy group at the C-8 position of the quinoline ring is often associated with potent anticancer activity.[5] Furthermore, bromination at specific positions can significantly enhance this activity. For instance, studies have shown that certain highly brominated methoxyquinolines exhibit significant inhibitory effects against cancer cell lines like HeLa (human cervical cancer), HT29 (human colorectal adenocarcinoma), and C6 (rat glioblastoma).[5][8]
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Key Mechanistic Insight | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (Rat Glioblastoma) | 5.45–9.6 | Topoisomerase I Inhibition, Apoptosis Induction | [5][9] |
| HeLa (Cervical Cancer) | 5.45–9.6 | [5][9] | ||
| HT29 (Colorectal) | 5.45–9.6 | [5][9] | ||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 12.3 | Topoisomerase I Inhibition | [9] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 25.6 | Lower potency compared to dibromo- derivative | [9] |
| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | C6, HeLa, HT29 | Significant Inhibition | Topoisomerase I Inhibition | [5][9] |
| 6,8-dibromo-5-nitroquinoline (17) | HT29 | Lower than 5-FU | Inhibition of cell migration | [5][8][9] |
Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data clearly indicates that polysubstitution, particularly with bromine, enhances cytotoxic activity. For example, compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) shows high potency across multiple cell lines, with IC50 values in the low microgram per milliliter range.[5][9] This highlights the synergistic effect of the methoxy, hydroxyl, and bromo groups in conferring anticancer properties.
Elucidating the Mechanisms of Action
The anticancer effects of bromo-methoxyquinoline derivatives are attributed to several in vitro mechanisms. Understanding these pathways is crucial for their development as targeted therapeutic agents.
Inhibition of Topoisomerase I
A primary mechanism for several potent bromo-quinoline derivatives is the inhibition of human topoisomerase I.[5][6][7] This nuclear enzyme is critical for DNA replication and repair, as it resolves topological stress in DNA by creating transient single-strand breaks. Its inhibition leads to the accumulation of DNA damage and ultimately triggers programmed cell death (apoptosis).
Compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) have been identified as inhibitors of human topoisomerase I.[5][8] This inhibitory action is a key contributor to their observed cytotoxicity.
Experimental Protocol: Topoisomerase I Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory effect of a compound on topoisomerase I-mediated relaxation of supercoiled plasmid DNA.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I enzyme, and the reaction buffer.
-
Compound Incubation: Add the test compound (e.g., a 3-bromo-8-methoxyquinoline derivative) at various concentrations to the reaction mixture. Include a negative control (enzyme + DNA, no compound) and a positive control inhibitor (e.g., Camptothecin).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The different topological forms of the DNA (supercoiled, relaxed, and nicked) will separate based on their migration rates.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a prominent supercoiled DNA band compared to the negative control.[6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinoline-based compounds exert their anticancer effects by activating apoptotic pathways.[1][4] The ability of compounds 11 and 17 to induce apoptosis has been confirmed through DNA laddering assays, a hallmark of late-stage apoptosis where DNA is cleaved into fragments of specific sizes.[5][8]
The diagram below illustrates a simplified, potential pathway for apoptosis induction by a quinoline derivative, often involving the activation of caspase cascades and the disruption of mitochondrial function.
Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.
Other Mechanisms: Kinase Inhibition and Cell Cycle Arrest
Beyond topoisomerase inhibition and apoptosis, quinoline derivatives are known to target other critical cellular machinery. They can act as inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and are crucial for tumor growth signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR.[3][10] While specific kinase inhibition data for this compound derivatives is an emerging area, the broader class of quinolines shows significant promise.[1][11] Additionally, interference with the cell cycle is another reported mechanism, where these compounds can cause arrest at different phases, preventing cancer cell proliferation.[1][4]
In Vitro Experimental Workflow: Assessing Cytotoxicity
The initial screening of novel compounds for anticancer activity universally employs cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cells (e.g., HT29, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The in vitro evidence strongly supports the potential of this compound derivatives and their analogues as a promising scaffold for the development of novel anticancer agents. Their mechanism of action is multifaceted, often involving the inhibition of essential enzymes like topoisomerase I and the induction of apoptosis. The structure-activity relationship data indicates that the degree and position of bromination, in concert with methoxy and hydroxyl groups, are critical determinants of cytotoxic potency.
Future research should focus on synthesizing novel derivatives to optimize potency and selectivity. Elucidating the precise molecular targets, such as specific kinases, through comprehensive in vitro profiling will be essential for advancing these compounds into preclinical development. Furthermore, exploring their efficacy in 3D cell culture models and in vivo systems will be the next critical step in validating their therapeutic potential.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. ijmphs.com [ijmphs.com]
- 11. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-8-methoxyquinoline
For the modern researcher, chemist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. Handling specialized reagents like 3-Bromo-8-methoxyquinoline, a halogenated heterocyclic compound, demands not just procedural knowledge but a deep understanding of the chemical's nature and the rationale behind its safe handling and disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring that every protocol is a self-validating system for safety and compliance.
Foundational Knowledge: Understanding the Hazard Profile
These compounds are generally classified with acute oral toxicity and can cause serious skin and eye irritation or damage.[1][2] The presence of the bromine atom places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form hazardous byproducts during decomposition or incineration.[3][4]
Table 1: Representative Hazard Profile for Brominated Quinolines
| Hazard Classification | Category | Precautionary Statement | Source |
|---|---|---|---|
| Acute Oral Toxicity | Category 3 or 4 | H301/H302: Toxic or harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage/irritation. | [5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | [2] |
| Aquatic Hazard | Acute/Chronic | H410: Very toxic to aquatic life with long lasting effects. |[6] |
This profile dictates the need for stringent personal protective equipment (PPE) and careful handling to prevent exposure, as well as specialized waste streams to protect the environment.
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is not a single action but a multi-stage process. This workflow ensures safety at every step, from the moment a container is deemed "waste" to its final removal from your facility.
Detailed Step-by-Step Protocols
Protocol 1: Segregation and Collection of Waste
Causality: The primary goal of waste segregation is to prevent chemical incompatibilities and to ensure the waste stream is correctly categorized for disposal. Halogenated organic wastes are typically disposed of via high-temperature incineration.[7] Mixing them with non-halogenated streams unnecessarily increases the volume of waste that requires this specialized and costly treatment.[4]
Procedure:
-
Identify Waste Stream: Clearly identify all waste containing this compound, including:
-
Unused or expired solid reagent.
-
Contaminated materials (gloves, weigh boats, silica gel, filter paper).
-
Solutions or reaction mixtures containing the compound.
-
Solvent used to rinse contaminated glassware.
-
-
Select Waste Container: Use only designated hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department. These containers must be in good condition, compatible with the waste, and have a secure, threaded cap.[3]
-
Label Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[3][4] Clearly write "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.[3]
-
Accumulate Waste:
-
Solids: Place contaminated solids directly into a designated solid halogenated waste container. Keep the container sealed when not in use.
-
Liquids: Pour liquid waste into a designated liquid halogenated waste carboy using a funnel. This should be done inside a chemical fume hood to minimize inhalation exposure.[1] Keep the container closed at all times except when actively adding waste.[3]
-
Protocol 2: Decontamination of Empty Containers
Causality: An "empty" container of a hazardous chemical is not truly empty and can retain significant residue. To render the container non-hazardous for disposal, a triple-rinse procedure is required. This ensures that the residual chemical is captured and treated as hazardous waste.
Procedure:
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone, ethanol, or the solvent in which the material was last dissolved) to the empty container. Cap securely and shake vigorously to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent from the rinse (the "rinsate") into your designated liquid halogenated organic waste container.[8]
-
Repeat: Repeat the rinse process two more times, collecting the rinsate each time.
-
Container Disposal: Once triple-rinsed, deface or remove the original manufacturer's label. The container can now typically be disposed of as regular, non-hazardous laboratory glass or plastic, according to your facility's guidelines.
Spill and Emergency Procedures
Causality: In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental contamination. The plan must prioritize personal safety before cleanup.
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill:
-
Minor Spill (inside a chemical fume hood): If you are trained and have the appropriate spill kit, you may clean it up.
-
Major Spill (outside a fume hood, or a large volume): Evacuate the lab, close the doors, and contact your institution's EHS emergency line immediately.
-
-
Cleanup of a Minor Spill:
-
Ensure you are wearing appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[9][10]
-
Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated solid waste.
-
Clean the spill surface with soap and water.
-
Final Disposal: The Role of EHS
The ultimate disposal of this compound waste must be handled by professionals. As a halogenated aromatic compound, it falls under specific regulations that govern its treatment and destruction.[11][12]
-
Satellite Accumulation: Store your properly labeled, sealed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must provide secondary containment to capture any potential leaks.[4]
-
Professional Removal: Do not attempt to dispose of this chemical down the drain or in regular trash.[9] Contact your institution's EHS department to schedule a pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) that is equipped to handle this type of chemical waste, typically through controlled incineration, which is designed to prevent the release of harmful substances like hydrobromic acid (HBr), dioxins, and furans.[13]
By adhering to these detailed procedures and understanding the scientific principles that underpin them, you contribute to a culture of safety and responsibility, ensuring that your work's impact is measured by your discoveries, not by your environmental footprint.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fi [fishersci.fi]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 3-Bromo-4-hydroxy-8-methoxyquinoline AldrichCPR 1204811-42-6 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. bucknell.edu [bucknell.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. ChemView | US EPA [chemview.epa.gov]
- 12. epa.gov [epa.gov]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 3-Bromo-8-methoxyquinoline
In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a daily pursuit. Among these, quinoline derivatives hold a significant place due to their wide-ranging biological activities.[1] However, the journey of discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Bromo-8-methoxyquinoline, a halogenated quinoline derivative. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring that every researcher is empowered to work safely and effectively.
Understanding the Risks: A Profile of this compound
Potential Hazards Associated with this compound:
-
Acute Toxicity (Oral, Dermal): Assumed to be toxic if ingested and harmful upon skin contact.
-
Skin and Eye Irritation: Expected to cause irritation and potentially serious eye damage.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
-
Long-Term Health Effects: Potential for mutagenicity and carcinogenicity based on the quinoline scaffold.[2][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Assumed) | 💀 | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal (Assumed) | ❗ | Warning | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation (Assumed) | ❗ | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Assumed) | ❗ | Warning | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity (Suspected) | हेल्थ हज़ार्ड | Warning | H341: Suspected of causing genetic defects. |
| Carcinogenicity (Suspected) | हेल्थ हज़ार्ड | Danger | H350: May cause cancer. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Assumed) | ❗ | Warning | H335: May cause respiratory irritation. |
This table is a conservative estimation based on the known hazards of quinoline and its derivatives.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment for handling this compound.
Hand Protection: The First Barrier
-
Requirement: Chemical-resistant gloves are mandatory.
-
Causality: The primary route of exposure to many organic compounds is dermal absorption. Halogenated quinolines can be absorbed through the skin, leading to systemic toxicity.
-
Best Practices:
-
Glove Type: Nitrile gloves provide good resistance to a wide range of chemicals and are a suitable choice for handling this compound in solid form or in solution with common laboratory solvents. For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker, more robust gloves.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Never reuse disposable gloves.
-
Eye and Face Protection: Shielding Against the Unseen
-
Requirement: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing, chemical splash goggles and a face shield are essential.
-
Causality: The eyes are particularly vulnerable to chemical splashes and airborne particles. Quinoline derivatives are known to be severe eye irritants.[2]
-
Best Practices:
-
Goggles over Glasses: Chemical splash goggles that form a seal around the eyes offer superior protection compared to safety glasses.
-
Face Shield for Splash Hazards: When transferring solutions, performing reactions that may bubble or spatter, or handling larger quantities, a face shield worn over safety goggles provides an additional layer of protection for the entire face.
-
Body Protection: Minimizing Dermal Contact
-
Requirement: A laboratory coat is mandatory. For larger scale operations, a chemically resistant apron or coveralls should be worn.
-
Causality: Accidental spills can contaminate personal clothing, leading to prolonged skin contact with the chemical.
-
Best Practices:
-
Material Matters: Standard cotton lab coats offer a minimal barrier. For handling significant quantities of this compound, a lab coat made of a less permeable material, such as polyester or a cotton/poly blend, is preferable.
-
Proper Use: Always keep your lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.
-
Respiratory Protection: A Breath of Safe Air
-
Requirement: All handling of solid this compound and its volatile solutions must be conducted in a certified chemical fume hood.
-
Causality: Inhalation of fine chemical dust or vapors is a direct route to systemic exposure. The respiratory tract is sensitive to irritants.
-
Best Practices:
-
Fume Hood as Primary Control: A properly functioning chemical fume hood is the most critical piece of equipment for preventing respiratory exposure. Ensure the sash is at the appropriate height to maximize airflow and protection.
-
Respirator as Secondary Protection: In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. Proper fit-testing and training are required for respirator use.
-
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[6]
-
Don the appropriate PPE: lab coat, safety goggles, and nitrile gloves.
-
-
Weighing and Transfer (Solid):
-
Perform all weighing of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the solid, minimizing the creation of dust.
-
If any solid is spilled, decontaminate the area immediately (see Spill Management Protocol).
-
-
Solution Preparation and Reactions:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Spill Management Protocol
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety officer.
-
Prevent the spill from entering drains.
-
Only personnel trained in hazardous spill response should attempt to clean up a large spill.
-
Waste Disposal Plan
-
Solid Waste:
-
All solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Follow your institution's and local regulations for the disposal of halogenated organic waste.[7] Never dispose of this chemical down the drain.
-
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring that their pursuit of scientific advancement is not compromised by avoidable risks. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a robust safety culture in any laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
